Magnesium dihydride
Description
Structure
2D Structure
Properties
IUPAC Name |
magnesium;hydride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.2H/q+2;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLWKNJTVXDVHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Mg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027581 | |
| Record name | Magnesium hydride (MgH2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
26.321 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7693-27-8 | |
| Record name | Magnesium hydride (MgH2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium dihydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.824 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Crystal Structures and Polymorphic Modifications of Magnesium Dihydride
Rutile-Type Structure (β-MgH₂) and Ambient Pressure Stability
Under ambient conditions (1 bar and room temperature), the most stable modification of magnesium dihydride is the tetragonal rutile-type structure, commonly referred to as β-MgH₂ in the context of hydrogen storage research. nih.govnih.gov In crystallographic nomenclature, this phase is often denoted as α-MgH₂. nih.gov This structure belongs to the P4₂/mnm (No. 136) space group. nih.gov
In the β-MgH₂ (rutile-type) structure, each magnesium (Mg) atom is octahedrally coordinated to six hydrogen (H) atoms, forming MgH₆ octahedra. nih.gov These octahedra are connected by sharing edges, forming infinite chains. nih.gov The Mg-H bond lengths in this configuration are typically around 1.93-1.94 Å, with two shorter axial bonds (1.948 Å) and four slightly longer equatorial bonds (1.952 Å). nih.gov The primitive unit cell contains two Mg and four H atoms, with unit cell parameters reported as a = 4.5025 Å and c = 3.0123 Å, resulting in a unit cell volume of approximately 61.07 ų. nih.govnih.gov
The stability of β-MgH₂ at ambient conditions makes it the primary focus for hydrogen storage applications, despite its relatively slow hydrogen absorption and desorption kinetics and the need for elevated temperatures (around 300 °C for a 1 bar plateau pressure) for practical hydrogen release. nih.govfishersci.at
High-Pressure Polymorphs: α, γ, δ, ε, ζ-MgH₂
Beyond the ambient pressure β-MgH₂ (rutile-type) phase, this compound exhibits several high-pressure polymorphs, each with unique structural characteristics. The sequence of these transformations can vary depending on the specific pressure and temperature conditions and the experimental or theoretical methods used for investigation.
α-MgH₂ : As noted, the rutile-type structure, stable at ambient conditions, is sometimes referred to as α-MgH₂ in crystallographic nomenclature. nih.govmims.comnih.gov
γ-MgH₂ : This polymorph crystallizes with an orthorhombic α-PbO₂-type structure, often with the Pbcn space group. nih.govmims.com It is considered a metastable phase at normal conditions. nih.gov In this structure, MgH₆ octahedra are more deformed than in the rutile type, featuring a range of Mg-H bond lengths (1.915-2.004 Å). nih.gov
Cubic β-MgH₂ : Distinct from the rutile-type β-MgH₂, a cubic polymorph with a modified CaF₂ or pyrite-type structure (space group Pa3̅) has been identified under high pressure. nih.govmims.com
δ-MgH₂ : This phase is characterized by an orthorhombic Pbc2₁ structure. It has also been referred to as the HP1-phase in some studies, and was previously identified as δ'-MgH₂ with a Pbca space group.
ε-MgH₂ : At even higher pressures, MgH₂ transforms into the orthorhombic cotunnite-type structure (Pnma space group), also known as the HP2-phase. This transition is notable as it involves an increase in the coordination number of magnesium ions from 6 to 9.
ζ-MgH₂ : Theoretical predictions suggest the existence of a ζ-MgH₂ phase with a Ni₂In-type structure at extremely high pressures.
The properties of these various polymorphs are summarized in the table below:
Table 1: Crystal Structures and Properties of this compound Polymorphs
| Polymorph Name | Structure Type | Space Group | Mg Coordination Number | Mg-H Bond Lengths (Å) | Unit Cell Parameters | Stability Conditions / Formation |
| β-MgH₂ (Rutile-type) | TiO₂-rutile | P4₂/mnm (No. 136) | 6 (octahedral) | 1.93-1.94; 1.948 (axial), 1.952 (equatorial) nih.gov | a = 4.5025 Å, c = 3.0123 Å, V = 61.07 ų nih.govnih.gov | Ambient pressure and room temperature nih.govnih.gov |
| γ-MgH₂ | α-PbO₂ type | Pbcn nih.gov | 6 | 1.915-2.004 nih.gov | a = 4.5051 Å, b = 5.4197 Å, c = 4.9317 Å, V = 120.06 ų nih.gov | High pressure, e.g., >0.39 GPa nih.gov |
| Cubic β-MgH₂ | Modified CaF₂ / Pyrite-type | Pa3̅ | Not explicitly stated | Not explicitly stated | a = 4.6655 Å nih.gov | Forms from γ-MgH₂ at ~3.84 GPa |
| δ-MgH₂ (HP1-phase) | Pbc2₁ structure | Pbc2₁ | 6 | Not explicitly stated | Not explicitly stated | Forms at >6.73 GPa or >9 GPa |
| ε-MgH₂ (HP2-phase) | Cotunnite-type | Pnma | 9 | Not explicitly stated | Not explicitly stated | Forms at ~10.26 GPa or ~17 GPa; predicted at 100 GPa |
| ζ-MgH₂ | Ni₂In type | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Predicted at 180 GPa |
Structural Transitions under Pressure and Temperature
This compound undergoes a series of structural phase transitions when subjected to increasing pressure and varying temperatures. These transitions involve reconstructive rearrangements of the atomic sublattices.
The most commonly reported sequence of pressure-induced transformations for MgH₂ is as follows:
β-MgH₂ (Rutile-type) → γ-MgH₂ (α-PbO₂ type) : This transition is predicted to occur at pressures as low as 0.39 GPa. nih.gov Experimental studies have shown that these two phases can coexist over a wide pressure range, up to approximately 9 GPa, due to the reconstructive nature of the transition and a small energy difference between them.
γ-MgH₂ → Cubic β-MgH₂ (Pa3̅) : At higher pressures, around 3.84 GPa, the γ-MgH₂ phase can transform into a cubic β-MgH₂ structure.
Cubic β-MgH₂ → δ-MgH₂ (Pbc2₁) : Further compression leads to the formation of the δ-MgH₂ phase (Pbc2₁ structure) at approximately 6.73 GPa. Some studies indicate this transition (to the HP1-phase) occurs above 9 GPa.
δ-MgH₂ (Pbc2₁) → ε-MgH₂ (Cotunnite-type) : The cotunnite-type ε-MgH₂ phase forms at still higher pressures, reported around 10.26 GPa or approximately 17 GPa. This phase remains stable up to at least 57 GPa.
ε-MgH₂ → ζ-MgH₂ (Ni₂In type) : At extremely high pressures, around 180 GPa, the ζ-MgH₂ phase with a Ni₂In-type structure has been theoretically predicted.
The pressure-temperature phase diagram of MgH₂ illustrates the stability regions of these polymorphs. For instance, the decomposition temperature of MgH₂ is predicted to increase with pressure, crossing the α-γ and γ-ε transformation curves at specific pressure-temperature points.
The table below summarizes the key pressure-induced structural transitions:
Table 2: Pressure-Induced Structural Transitions of this compound
| Initial Phase | Transition Pressure (GPa) | Final Phase | Notes |
| β-MgH₂ (Rutile) | ~0.39 nih.gov | γ-MgH₂ (α-PbO₂) | Coexistence of phases up to 9 GPa |
| γ-MgH₂ | ~3.84 | Cubic β-MgH₂ (Pa3̅) | |
| Cubic β-MgH₂ | ~6.73 or >9 | δ-MgH₂ (Pbc2₁) | |
| δ-MgH₂ (Pbc2₁) | ~10.26 or ~17 | ε-MgH₂ (Cotunnite) | Predicted at 100 GPa in some studies |
| ε-MgH₂ (Cotunnite) | ~180 (predicted) | ζ-MgH₂ (Ni₂In type) |
Nanostructured and Amorphous Phases
The properties of this compound can be significantly influenced by its microstructure, particularly when prepared in nanostructured or amorphous forms. These forms often exhibit enhanced reactivity and improved hydrogen storage characteristics compared to their bulk crystalline counterparts.
Reactive ball milling is a widely employed mechanochemical synthesis technique that facilitates the formation of nanostructured and metastable phases of MgH₂. This process can introduce defects into the material and lead to a significant reduction in crystallite size, often down to the nanometric scale (e.g., ~20 nm). The generation of metastable orthorhombic γ-MgH₂ during high-energy ball milling is a notable example, which can result in a decrease in the hydrogen sorption temperature.
The formation of nanocrystalline or amorphous structures through methods like ball milling or melt-spinning can improve the hydrogen storage properties by enhancing kinetics. For instance, nanocrystalline MgH₂ with an average particle size of 7 nm has been prepared, demonstrating high hydrogen storage capacity and fast absorption/desorption kinetics. Furthermore, the use of amorphous additives, such as amorphous TiCu-based alloys, has been shown to provide enhanced catalytic effects, leading to improved dehydrogenation kinetics in MgH₂ systems. These nanostructured catalytic particles can be uniformly distributed within the MgH₂ matrix, contributing to better performance and stability during cycling.
Electronic Structure and Chemical Bonding in Magnesium Dihydride Systems
Ab Initio and Density Functional Theory (DFT) Investigations of Electronic States
Ab initio calculations and Density Functional Theory (DFT) are the primary theoretical frameworks used to investigate the electronic states of MgH₂ conicet.gov.arresearchgate.netcder.dzmdpi.comed.ac.ukimp.kiev.uascirp.orgresearchgate.netosti.gov. These methods allow for the prediction of structural stability, electronic band structures, and charge distributions, offering a microscopic understanding of MgH₂.
Researchers have utilized various exchange-correlation functionals within DFT, including the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA), local density approximation (LDA), and hybrid functionals like HSE06 and PBE0, to calculate the electronic properties of MgH₂ researchgate.netmdpi.comed.ac.ukaip.orgresearchgate.netgadaufos.com. While PBE and LDA functionals generally provide similar results, HSE06 often yields larger band gaps, which tend to be closer to experimental values mdpi.com. It is a common observation that DFT calculations, particularly with standard GGA-PBE, tend to underestimate the band gap of MgH₂ compared to experimental findings researchgate.netcder.dzmdpi.comed.ac.ukaip.orgresearchgate.netconicet.gov.ar. For instance, the calculated band gap for α-MgH₂ at 1 atm using PBE can be around 3.72 eV, while experimental values are reported to be 5.16 eV or 5.6 eV cder.dzed.ac.ukaip.orgresearchgate.netresearchgate.net.
Theoretical studies have also extended to two-dimensional (2D) MgH₂ and doped MgH₂ systems to explore their electronic structures and potential for improved hydrogen storage conicet.gov.armdpi.comscirp.orgarxiv.orgresearchgate.net. For example, first-principles calculations have predicted new 2D MgH₂ structures and investigated the impact of transition metal (Ti, V, Mn) doping on their electronic properties and dehydrogenation characteristics mdpi.com. Doping with elements like Ti, V, or Mn can introduce few energy bands across the Fermi level due to the d orbitals of the dopants, and can weaken the hybridization between H and Mg atoms mdpi.com.
Ionic-Covalent Character of Magnesium-Hydrogen Bonds
The chemical bonding in magnesium dihydride is characterized by a mixed ionic-covalent nature, rather than being purely ionic wikipedia.orgresearchgate.nettytlabs.co.jpresearchgate.netarxiv.orgquora.comaip.orglibretexts.orgaip.orgrsc.orgechemi.com. While MgH₂ is often described as predominantly ionic, there is a weak yet significant covalent component to the Mg-H bonds researchgate.nettytlabs.co.jpresearchgate.netaip.orgaip.org.
Charge density analyses and Bader charge calculations consistently indicate a substantial electron transfer from magnesium to hydrogen, with magnesium acting as an electron donor and hydrogen acquiring electrons to form anions tytlabs.co.jpresearchgate.netmdpi.comarxiv.orgmdpi.comresearchgate.net. For instance, experimental charge density determination by synchrotron X-ray diffraction has shown that the magnesium atom is almost fully ionized (approaching Mg²⁺), but the hydride ion is not fully 1- wikipedia.orgtytlabs.co.jpresearchgate.net. Quantitative estimations of ionic charge in MgH₂ have reported values such as Mg¹·⁹¹⁺H⁰·²⁶⁻, suggesting a weaker ionicity than theoretical expectations for a purely ionic Mg²⁺(H⁻)₂ compound tytlabs.co.jpresearchgate.netaip.org. The remaining charge on the Mg atom is understood to contribute to the covalent bonding in the system researchgate.net.
The presence of a small, highly charged cation like Mg²⁺ and a relatively large H⁻ anion, according to Fajan's rules, can lead to a polarizing effect where the cation "pulls" the electron cloud of the anion, resulting in partial covalent character quora.comechemi.com. This weak covalency, along with the ionic bonding, contributes to the stabilization of the MgH₂ crystal tytlabs.co.jpaip.org. Studies have also shown that the amount of charge transfer from Mg to H atoms can decrease under compression, suggesting a reduction in the iconicity of MgH₂ compounds with increasing pressure ed.ac.uk. Doping with transition metals like Ti can also influence the charge transfer and bond character, confirming the iono-covalent nature of the bonds in these modified systems arxiv.org.
Table 1: Estimated Ionic Charges and Bond Character in MgH₂
| Source | Mg Ionic Charge | H Ionic Charge | Bond Character |
| tytlabs.co.jpresearchgate.netaip.org | Mg¹·⁹¹⁺ | H⁰·²⁶⁻ | Ionic and weak covalent |
| researchgate.net | Mg¹·⁵⁰⁴⁺ | H⁰·⁷⁵⁴⁻ | Mixture of strong-ionic and weak-covalent |
| wikipedia.org | Fully ionized | Elongated/Deformed | Partially covalent |
Band Structure and Density of States (DOS) Analysis
This compound is primarily characterized as an insulator with a significant electronic band gap researchgate.netcder.dzed.ac.ukimp.kiev.uaaip.orgconicet.gov.arresearchgate.neteasychair.orgbitp.kiev.ua. The calculated band gap values for α-MgH₂ vary depending on the computational method and functional used. Common theoretical values range from 3.1 eV to 4.2 eV using LDA or GGA, with some studies reporting 3.72 eV researchgate.neted.ac.ukresearchgate.net. More advanced GW approximation calculations have yielded an indirect band gap of 5.58 eV for α-MgH₂, which aligns well with experimental findings of 5.16 eV or 5.6 ± 0.1 eV cder.dzaip.orgresearchgate.net.
The electronic states of both magnesium and hydrogen atoms are found to be hybridized throughout the valence and conduction bands of MgH₂ conicet.gov.arresearchgate.netcder.dzmdpi.comimp.kiev.uaresearchgate.net. Analysis of the total density of states (TDOS) and partial density of states (PDOS) provides a detailed picture of these electronic contributions. In pure MgH₂, the valence band primarily consists of occupied hydrogen states, while the conduction band is mainly composed of empty s, p, and d states of the magnesium atoms researchgate.net. The total DOS typically exhibits bonding peaks resulting from the hybridization of H-s electrons with Mg-s and Mg-p electrons researchgate.net.
Table 2: Band Gap Values of MgH₂
| Phase | Method/Functional | Band Gap (eV) | Reference |
| α-MgH₂ | PBE | 3.72 | ed.ac.ukresearchgate.net |
| α-MgH₂ | 2D MgH₂ (PBE) | 4.87 | mdpi.com |
| α-MgH₂ | GW Approximation | 5.58 (indirect) | aip.org |
| α-MgH₂ | Experiment | 5.16, 5.6, 5.6 ± 0.1 | cder.dzmdpi.comed.ac.ukresearchgate.net |
| γ-MgH₂ | GW Approximation | 5.24 (indirect) | aip.org |
| β-MgH₂ | GW Approximation | 3.90 (indirect) | aip.org |
Doping MgH₂ with various elements can significantly alter its band structure and DOS. For instance, the introduction of transition metals like Ti, V, or Mn can lead to the formation of intermediate bands within the band gap region, potentially transforming MgH₂ from an insulator to a semiconductor mdpi.comarxiv.org. This modification of the electronic structure is crucial for tailoring MgH₂ for specific applications, such as hydrogen storage with improved kinetics or even photovoltaic applications mdpi.comarxiv.orgresearchgate.net.
Charge Density Distributions and Electron Localization Function (ELF)
Charge density distributions and the Electron Localization Function (ELF) are powerful tools for visualizing electron distribution and characterizing the nature of chemical bonds in MgH₂ mdpi.comed.ac.ukrsc.orgmdpi.comresearchgate.net. ELF, in particular, helps identify regions of electron localization, indicating covalent bonds or lone pairs, and regions of delocalization, characteristic of ionic or metallic bonding rsc.orgmdpi.com.
In MgH₂, charge density maps reveal that the electron distribution around magnesium atoms is largely spherical, indicative of an ionized state wikipedia.orgtytlabs.co.jpresearchgate.netspring8.or.jp. In contrast, the charge density around hydrogen atoms is non-spherical and tends to spread slightly towards neighboring Mg and H atoms, suggesting a deformed electron cloud wikipedia.orgtytlabs.co.jpresearchgate.netaip.orgspring8.or.jp. The charge density in the interstitial regions between atoms is remarkably low (e.g., 0.02 e/ų), which strongly argues against the significant presence of metallic bonding tytlabs.co.jpaip.orgspring8.or.jp.
ELF plots further support the mixed ionic-covalent bonding model. High ELF values are observed around the hydrogen atoms, indicating substantial electron localization and transfer from magnesium mdpi.comarxiv.orgmdpi.comresearchgate.net. This underscores magnesium's role as an electron donor and highlights the pronounced polarity of the Mg-H bonds mdpi.com. While the low ELF values between Mg and H atoms suggest an ionic character, the noticeable charges present in the interstitial region, albeit weak, point to the existence of a covalent component tytlabs.co.jpmdpi.comarxiv.orgaip.orgspring8.or.jp. The non-spherical morphology of high ELF regions on certain crystallographic planes (e.g., (110) and (1¯10)) also demonstrates an anisotropic character of the Mg-H bond researchgate.net. The combination of ELF and Bader charge analyses consistently confirms the charge transfer and the partially ionic, partially covalent nature of the bonding in MgH₂ mdpi.comed.ac.ukarxiv.orgmdpi.com.
Advanced Synthesis and Preparation Methodologies for Magnesium Dihydride
Reactive Mechanical Ball Milling Techniques
Reactive mechanical ball milling is a high-energy mechanochemical process widely used for synthesizing nanostructured magnesium dihydride. nih.govnih.gov This top-down approach involves milling magnesium powder under a hydrogen atmosphere, which induces repeated welding, fracturing, and rewelding of powder particles. nih.gov This process simultaneously reduces particle and crystallite size while the direct interaction with hydrogen gas leads to the in-situ formation of the hydride phase. researchgate.net The intense mechanical action creates a high density of defects such as dislocations and grain boundaries, which act as preferential sites for hydrogen diffusion and nucleation, thereby significantly improving the kinetics of hydrogen absorption and desorption. researchgate.net
The effectiveness of reactive ball milling is highly dependent on the process parameters, which control the energy input into the material. Key parameters include milling speed, ball-to-powder ratio (BPR), milling time, and hydrogen pressure. mdpi.com
Milling Speed: Higher milling speeds impart greater kinetic energy to the milling balls, leading to more forceful collisions and faster particle size reduction. However, excessively high speeds can lead to significant temperature increases within the vial, which can be detrimental, and can also cause the powder to adhere to the milling tools, reducing efficiency. mdpi.com Studies have shown that a balance is necessary; for instance, milling at a relatively low speed of 300 rpm can preserve the structure of additives like carbon nanotubes while still improving desorption kinetics. mdpi.com
Ball-to-Powder Ratio (BPR): A higher BPR increases the frequency and energy of collisions, accelerating the nanostructuring process and hydride formation. For example, a BPR of 50:1 has been used in experiments to process MgH₂. sci-hub.se Increasing the BPR to as high as 200:1 has been employed for short-duration milling with catalysts to enhance their distribution. sci-hub.se
The interplay of these parameters determines the final microstructure and, consequently, the hydrogen storage properties of the synthesized MgH₂.
Table 1: Influence of Milling Parameters on MgH₂ Properties
| Milling Parameter | Effect on MgH₂ | Research Finding |
|---|---|---|
| Milling Speed | Affects particle size reduction rate and material structure. | High speeds (e.g., 900 rpm) can lead to particle friction and destruction of additives like CNTs, while lower speeds (e.g., 300 rpm) can preserve additive structures and improve desorption properties. mdpi.com |
| Ball-to-Powder Ratio (BPR) | Determines the energy and frequency of impacts. | Higher BPRs (e.g., 50:1, 200:1) lead to more efficient energy transfer, accelerating particle size reduction and catalyst dispersion. sci-hub.se |
| Milling Time | Influences the degree of nanostructuring and phase formation. | Milling times can range from minutes to many hours. Prolonged milling leads to finer crystallite sizes and the formation of metastable phases like γ-MgH₂. nih.gov |
| Hydrogen Pressure | Drives the hydrogenation reaction during milling. | Reactive milling under hydrogen pressure (e.g., 8 MPa) facilitates the direct synthesis of MgH₂-based nanocomposites. mdpi.com |
The primary advantage of mechanical milling is the creation of nanostructured materials. researchgate.net The process significantly reduces the crystallite size of MgH₂ down to the nanometer scale (typically < 15 nm). researchgate.netsci-hub.se This nanostructuring has several beneficial effects:
Shortened Diffusion Paths: Reducing the grain size drastically shortens the distance hydrogen atoms must travel to diffuse in and out of the material, which is a key factor in improving reaction kinetics. researchgate.net
Increased Grain Boundaries: The high density of grain boundaries in nanomaterials provides fast diffusion pathways for hydrogen. researchgate.net
Formation of Metastable Phases: High-energy milling can induce the formation of the metastable high-pressure γ-MgH₂ phase alongside the stable β-MgH₂. mdpi.com The presence of the γ-MgH₂ phase is believed to contribute to a reduction in the desorption temperature. mdpi.com
Defect Creation: The severe plastic deformation introduces a high concentration of lattice defects, which can serve as nucleation sites and further enhance hydrogen diffusion. researchgate.net
These combined effects lead to a substantial improvement in the hydrogen absorption and desorption kinetics of this compound compared to its bulk counterpart. researchgate.netresearchgate.net
Catalytic Hydrogenation in Organic Solvents
An alternative to solid-gas and mechanochemical methods is the synthesis of MgH₂ via catalytic hydrogenation in organic solvents. This approach can yield highly active, soluble forms of magnesium hydride under milder conditions than direct synthesis. googleapis.com The process typically involves the hydrogenation of finely powdered magnesium in an organic solvent, such as tetrahydrofuran (B95107) (THF), in the presence of specific catalysts. googleapis.comgoogle.com
The catalysts are crucial for this process and can include organomagnesium compounds, organoaluminum compounds, or organoboron compounds. googleapis.com These catalysts facilitate the reaction of magnesium with molecular hydrogen, leading to the formation of MgH₂ adducts that are soluble in the organic phase. This method offers better control over the reactivity of the final product and allows for easier handling and measurement compared to solid powders. googleapis.com The resulting soluble MgH₂ can exhibit high reactivity, making it suitable for various chemical applications. googleapis.com
Plasma-Assisted Techniques for Microstructure Alteration
Plasma-assisted techniques combine the benefits of mechanical milling with plasma processing to further enhance the properties of MgH₂. nih.gov In plasma-assisted ball milling, the material is subjected to both high-energy milling and exposure to a plasma environment. nih.gov
The plasma treatment can induce several beneficial microstructural changes:
Surface Activation: The plasma species can create a highly reactive and defect-rich surface layer on the magnesium particles, which promotes hydrogen dissociation and absorption. nih.gov
Formation of Nanostructures: The rapid heating and cooling induced by the plasma can lead to the formation of non-equilibrium phases and nanocrystalline structures, enhancing hydrogen storage properties. nih.gov
Catalyst Dispersion: When used with catalysts, plasma processing can promote a uniform distribution of catalyst nanoparticles on the surface of the magnesium particles. nih.gov
Another approach is the use of subatmospheric pressure hydrogen plasma to directly form MgH₂ films. researchgate.net This technique utilizes hydrogen radicals (H•) and ions (H⁺) generated in the plasma to hydrogenate magnesium, even at lower temperatures. It has been found that the simultaneous supply of magnesium vapor and atomic hydrogen is crucial for forming thick MgH₂ films using this method. researchgate.net
Chemical Vapor Deposition for Nanostructured MgH₂
Chemical Vapor Deposition (CVD) offers a bottom-up approach to synthesize high-purity, nanostructured this compound. A specific method known as Hydriding Chemical Vapor Deposition (HCVD) has been developed for this purpose. jst.go.jpresearchgate.net The principle of HCVD is based on the gas-phase reaction of vaporized magnesium metal with high-pressure hydrogen gas, leading to the direct sublimation of MgH₂ solid:
Mg(g) + H₂(g) → MgH₂(s) jst.go.jpresearchgate.net
This method can produce pure, single-phase MgH₂ without the need for the activation treatments often required for materials synthesized by other means. cambridge.org A remarkable feature of the HCVD process is its ability to grow unique nanostructures. Research has demonstrated the synthesis of needle-shaped, single-crystalline MgH₂ nanofibers with diameters under 500 nm and lengths exceeding 100 µm. jst.go.jpresearchgate.net These nanostructures possess a high surface area and unique morphology that can be beneficial for hydrogen storage kinetics. The HCVD-synthesized MgH₂ has been shown to reversibly store up to 7.6 mass% hydrogen, the theoretical maximum for the material. cambridge.org
Direct Synthesis from Magnesium and Hydrogen Gas for Fundamental Studies
The foundational method for producing this compound is the direct synthesis from the elements. This reaction was first reported in 1951 and involves the hydrogenation of magnesium metal at elevated temperature and pressure. wikipedia.org
Mg(s) + H₂(g) → MgH₂(s) webelements.com
Typically, this synthesis requires high pressures (e.g., 200 atmospheres) and high temperatures (e.g., 500 °C) and is often facilitated by a catalyst such as magnesium iodide (MgI₂). wikipedia.org While advanced methods have been developed to overcome the kinetic limitations of this direct solid-gas reaction, it remains a crucial technique for fundamental studies of the Mg-H system. cambridge.org It provides a baseline for producing high-purity MgH₂ and for investigating the intrinsic thermodynamic and kinetic properties of the material, which is essential for understanding the improvements achieved through more complex synthesis routes.
Hydrogen Sorption Mechanisms and Kinetics in Magnesium Dihydride Systems
Fundamental Mechanisms of Hydrogen Absorption and Desorption
The reversible reaction between magnesium and hydrogen can be broadly described by the following steps: kyoto-u.ac.jp
Absorption (Hydrogenation): Mg (metal) + H₂ (gas) → MgH₂ (solid hydride)
Desorption (Dehydrogenation): MgH₂ (solid hydride) → Mg (metal) + H₂ (gas)
These processes involve several sub-steps:
For hydrogen absorption to occur, molecular hydrogen (H₂) must first dissociate into atomic hydrogen on the surface of the magnesium material. This is an energy-intensive step, as a significant amount of energy is required to break the H-H bond on the pure magnesium surface. nih.govkyoto-u.ac.jpmdpi.com Catalytic additives, particularly transition metals like Ni, Pd, Ti, Fe, and Co, play a crucial role in facilitating this dissociation by providing active sites and lowering the activation energy barrier for the process. nih.govmdpi.comkyoto-u.ac.jpmdpi.comacs.org The "spillover mechanism" is often cited, where hydrogen molecules dissociate on the catalyst surface, and the resulting hydrogen atoms then migrate to the magnesium matrix. nih.govmdpi.com Surface properties, including morphology, structure, and purity, significantly influence the efficiency of H₂ dissociation. mdpi.com For instance, the presence of an oxide layer on the magnesium surface can hinder hydrogen dissociation and subsequent absorption. nih.govresearchgate.netcore.ac.uk
Once dissociated, atomic hydrogen must diffuse from the surface into the bulk of the magnesium material to form MgH₂ during absorption, or diffuse out of the MgH₂ matrix during desorption. nih.govkyoto-u.ac.jpbham.ac.ukamericanelements.comresearchgate.net The diffusion of hydrogen atoms is significantly slower in the magnesium hydride (MgH₂) phase compared to metallic magnesium (Mg). The hydrogen diffusion coefficient in MgH₂ can be several orders of magnitude lower (e.g., 10⁻¹⁸ m²/s at 300 °C) than in Mg (e.g., 10⁻¹³ m²/s at room temperature), which becomes a major rate-limiting factor, especially as a stable hydride layer forms on the surface during absorption. nih.govkyoto-u.ac.jpresearchgate.netnih.govaboutcorrosion.commdpi.com
The diffusion is facilitated by defects in the magnesium lattice, such as vacancies and grain boundaries. mdpi.combham.ac.ukresearchgate.net Grain boundaries, in particular, act as faster diffusion pathways for hydrogen atoms compared to diffusion through the metal lattice. bham.ac.uk
During dehydrogenation, hydrogen atoms within the MgH₂ lattice must recombine to form H₂ molecules and then desorb from the material's surface. nih.govamericanelements.com This recombination process, similar to dissociation, is kinetically slow and requires a high activation energy. nih.govmdpi.com The rate-limiting step at higher temperatures during desorption can be the surface recombination of hydrogen atoms. nih.gov The nucleation and growth of the metallic Mg phase within the MgH₂ matrix also play a critical role in the desorption process. nih.govnih.govmdpi.com In bulk MgH₂ particles, desorption can proceed through the growth of pre-existing Mg crystallites, while in nano-powders, a "shrinking core" mechanism is observed. mdpi.com
Kinetic Rate-Limiting Steps and Energy Barriers
The slow kinetics of hydrogen absorption and desorption in magnesium dihydride are primarily attributed to several rate-limiting steps and high energy barriers. These include:
Low surface activity for hydrogen dissociation and recombination: A large amount of energy is required for H₂ molecules to dissociate on the Mg surface, and for atomic hydrogen to recombine and desorb. nih.govmdpi.comkyoto-u.ac.jpmdpi.com
Slow diffusion of hydrogen atoms: Especially through the MgH₂ layer that forms during absorption, which acts as a barrier to further hydrogen ingress. nih.govnih.govmdpi.comkyoto-u.ac.jpresearchgate.netmdpi.com
High thermodynamic stability of MgH₂: This requires temperatures exceeding 300 °C for effective hydrogen release. nih.govnih.govkyoto-u.ac.jp
The activation energy (Ea) for hydrogen sorption in MgH₂ is a critical parameter. For pure MgH₂, the activation energy for dehydrogenation can be around 151.9 ± 14.9 kJ/mol acs.org or 154.9 ± 16.2 kJ/mol mdpi.com. The activation energy for hydrogen absorption in pure MgH₂ can be around 70.6 kJ/mol. mdpi.com
Various strategies, such as reducing particle size, increasing surface area, creating defects, and introducing catalytic additives, aim to lower these energy barriers and improve kinetics. nih.govmdpi.com For example, the addition of catalysts like CNTs-Pd can reduce the activation energy for dehydrogenation to 73.98 ± 2.61 kJ/mol and for absorption to 42.73 kJ/mol. acs.org Similarly, K₂MoO₄ doping can reduce dehydrogenation activation energy to 128.36 ± 6.56 kJ/mol and absorption activation energy to 55.8 kJ/mol. mdpi.com
Table 1: Activation Energies for Hydrogen Sorption in MgH₂ Systems
| Material System | Process | Activation Energy (kJ/mol) | Reference |
| Pure MgH₂ | Dehydrogenation | 151.9 ± 14.9 | acs.org |
| Pure MgH₂ | Dehydrogenation | 154.9 ± 16.2 | mdpi.com |
| Pure MgH₂ | Absorption | 70.6 | mdpi.com |
| MgH₂@CNTs-Pd | Dehydrogenation | 73.98 ± 2.61 | acs.org |
| Mg@CNTs-Pd | Absorption | 42.73 | acs.org |
| MgH₂ + 10 wt% K₂MoO₄ | Dehydrogenation | 128.36 ± 6.56 | mdpi.com |
| MgH₂ + 10 wt% K₂MoO₄ | Absorption | 55.8 | mdpi.com |
| Mg–Ni/HCS composite | Dehydrogenation | 65.9 | nih.gov |
| Mg–HCS sample | Dehydrogenation | 111.0 | nih.gov |
| Commercial MgH₂ | Dehydrogenation | 133.5 | nih.gov |
Influence of Microstructure on Kinetics (e.g., Particle Size, Specific Surface Area)
The microstructure of this compound significantly impacts its hydrogen sorption kinetics. Key microstructural factors include particle size, specific surface area, and the presence of defects. nih.govmdpi.combham.ac.ukresearchgate.net
Particle Size: Reducing the particle size of MgH₂ materials leads to improved kinetic properties. Smaller particles provide shorter diffusion paths for hydrogen atoms and increase the number of active sites for surface reactions. nih.govmdpi.combham.ac.ukresearchgate.netmdpi.com For instance, ball milling can reduce the particle size of MgH₂ from hundreds of nanometers to tens of nanometers, significantly enhancing sorption rates. nih.govbham.ac.ukmdpi.com A decrease in crystallite size from 18 nm to 7 nm, achieved by increasing milling speed, led to a reduction in dehydrogenation temperature from 400 °C to 350 °C and activation energy from 120 kJ/mol to 90 kJ/mol. nih.gov
Specific Surface Area (SSA): A large specific surface area, typically achieved through small particle size, increases the rate of surface reactions with hydrogen. nih.govbham.ac.ukresearchgate.netmdpi.com It also correlates with shorter diffusion paths for hydrogen into the metal bulk. bham.ac.uk Ball milling can increase the specific surface area of MgH₂ significantly, for example, from 1.6 m²/g to 33.2 m²/g with increased milling time. nih.gov
Crystallinity and Defects: Amorphous or nanocrystalline structures often exhibit enhanced kinetics compared to their crystalline counterparts. nih.gov Ball milling introduces defects and strain into the magnesium lattice, which can further enhance hydrogen absorption/desorption kinetics. mdpi.combham.ac.ukresearchgate.net Grain boundaries, which are abundant in nanocrystalline materials, act as favorable nucleation sites for hydride formation and decomposition, and facilitate faster hydrogen diffusion. mdpi.combham.ac.uk
Table 2: Influence of Milling Parameters on MgH₂ Microstructure and Dehydrogenation Kinetics
| Milling Speed (rpm) | Crystallite Size (nm) | Specific Surface Area (m²/g) | Dehydrogenation Temperature (°C) | Activation Energy (kJ/mol) | Reference |
| 200 | 18 | 11 | 400 | 120 | nih.gov |
| 600 | 7 | 60 | 350 | 90 | nih.gov |
Table 3: Influence of Milling Time on MgH₂ Particle Size and Specific Surface Area
| Milling Time (h) | Particle Size (nm) | Specific Surface Area (m²/g) | Reference |
| 1 | 900 | 1.6 | nih.gov |
| 20 | 13 | 33.2 | nih.gov |
Isothermal and Non-Isothermal Kinetic Measurements
Kinetic measurements are crucial for evaluating the hydrogen sorption performance of MgH₂. Both isothermal and non-isothermal methods are employed to characterize the absorption and desorption rates and to determine kinetic parameters like activation energy. mdpi.comnih.govresearchgate.netcsic.es
Isothermal Kinetic Measurements: In these experiments, the sample is held at a constant temperature, and the amount of hydrogen absorbed or desorbed is measured over time, often using Sieverts-type apparatus or gravimetric analysis. mdpi.comnih.govcsic.esbham.ac.uk Isothermal curves provide direct insights into the reaction rates at specific temperatures and pressures. For instance, Mg-Ni/HCS composites can absorb 3.5 wt% hydrogen at 75 °C within 200 minutes and release 3.8 wt% H₂ at 300 °C within 30 minutes. nih.gov Studies have shown that the nucleation rate during hydrogenation of Mg is low when hydrogen pressure approaches the equilibrium plateau pressure. nih.gov
Non-Isothermal Kinetic Measurements: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used, where the temperature is varied at a constant rate while monitoring hydrogen uptake or release. mdpi.comresearchgate.netcsic.es These methods are often used in conjunction with kinetic models (e.g., Kissinger method, Johnson-Mehl-Avrami-Kolmogorov (JMAK) equation, Avrami-Erofeev model) to determine the apparent activation energy of the sorption process. acs.orgmdpi.com Non-isothermal analysis has revealed that the addition of Ti-catalysts can reduce the decomposition activation energy of MgH₂ by 20-30 kJ/mol. researchgate.net
Table 4: Example of Isothermal Dehydrogenation Performance
| Material System | Temperature (°C) | Time to Complete Dehydrogenation (min) | Reference |
| MgH₂ + 10 wt% K₂MoO₄ | 320 | 11 | mdpi.com |
| Pure MgH₂ | 320 | Little hydrogen released | mdpi.com |
Thermodynamic and Kinetic Modulation of Magnesium Dihydride Stability
Alloying Strategies for Destabilization
Alloying magnesium with other elements is a primary strategy to alter the intrinsic thermodynamic properties of MgH₂, aiming to reduce the enthalpy of formation (ΔH) and thus lower the dehydrogenation temperature. This approach involves the formation of new phases or solid solutions that are less stable than pure MgH₂.
Transition metals are widely investigated as alloying elements to destabilize magnesium dihydride. They can form intermetallic compounds or solid solutions with magnesium, or act as catalysts, weakening the Mg-H bond. cbiore.id The introduction of these elements can create pathways for hydrogen diffusion and reduce the activation energy for dehydrogenation. cbiore.id
Theoretical and experimental studies have shown that transition metals can significantly lower the activation energy (Ea) for hydrogen desorption from MgH₂. For instance, vanadium has been identified as a particularly effective element in reducing the activation energy, thereby improving the dehydrogenation kinetics. nih.gov Titanium is also recognized for its beneficial effects on both absorption and desorption kinetics. nih.gov A comparative study on the effect of several 3d transition metals on the activation energy for hydrogen desorption from MgH₂ is summarized in the table below.
Interactive Data Table: Effect of Transition Metal Alloying on the Activation Energy of MgH₂ Dehydrogenation
| Alloying Element | Activation Energy (Ea) for Dehydrogenation (kJ/mol) | Reference |
| Pure MgH₂ (ball-milled) | 120 | mdpi.com |
| V | 62.3 | mdpi.com |
| Fe | 67.6 | mdpi.com |
| Ti | 71.1 | mdpi.com |
| Ni | 88.1 | mdpi.com |
| Mn | 104.6 | mdpi.com |
First-principles calculations have predicted that alloying with elements like copper, nickel, aluminum, niobium, and iron can decrease the heat of formation of MgH₂, with the destabilizing effect following the order Cu > Ni > Al > Nb > Fe > Ti. researchgate.net This destabilization is attributed to a weakening of the bonding between magnesium and hydrogen atoms. researchgate.net Scandium and nickel have been shown to have high catalytic activities, which is linked to their 3d orbital occupancies. cbiore.id
Main group elements also play a role in the destabilization of this compound, primarily by forming solid solutions or intermetallic compounds with magnesium. Aluminum, for example, can form Mg-Al alloys that exhibit altered thermodynamic properties. rsc.org Similarly, zinc can be used in the development of magnesium alloys with modified characteristics. researchgate.net
Indium has been shown to be effective in modifying the thermodynamics of MgH₂ through the formation of a solid solution. For instance, an Mg₀.₉₅In₀.₀₅ solid solution was found to have a lower enthalpy of hydrogen absorption (approximately 68.1 kJ/mol) compared to pure Mg. nih.gov The addition of indium leads to a notable destabilization effect. Alloying with silicon is another approach; the formation of magnesium silicide (Mg₂Si) is thermodynamically favorable and can significantly destabilize the Mg-H bond, with a theoretical reduction in enthalpy to 41 kJ/mol H₂.
Interactive Data Table: Thermodynamic Properties of MgH₂ Alloyed with Main Group Elements
| Alloying System | Dehydrogenation Enthalpy (ΔH) (kJ/mol H₂) | Dehydrogenation Entropy (ΔS) (J/K·mol H₂) | Reference |
| Pure MgH₂ | ~74.5 | ~135 | |
| Mg₀.₉₅In₀.₀₅ | 68.1 | - | nih.gov |
| Mg₉₀In₅Cd₅ | 86.0 | 154.8 | |
| MgH₂-Si (theoretical) | 41 | - |
The primary goal of alloying for destabilization is to reduce the enthalpy of formation (ΔH) of the hydride, which directly impacts the dehydrogenation temperature as described by the van't Hoff equation. A lower ΔH signifies a less stable hydride. Alloying can achieve this by forming new chemical species that alter the reaction pathway.
While the focus is often on enthalpy, changes in entropy (ΔS) also influence the thermodynamics. However, the entropy change is generally considered to be relatively constant for different metal hydrides, as it is dominated by the entropy of gaseous hydrogen. Nevertheless, some studies have reported variations in entropy upon alloying. For instance, the Mg₉₀In₅Cd₅ alloy exhibits a different entropy value compared to pure MgH₂. The substitution of magnesium with zinc in Mg₂Ni-type alloys has been shown to improve the enthalpy of formation.
Catalytic Doping with Metal Oxides and Other Compounds
While alloying primarily addresses the thermodynamic limitations of MgH₂, catalytic doping is employed to overcome the kinetic barriers, enhancing the rates of hydrogen absorption and desorption without significantly altering the underlying thermodynamics.
Transition metal oxides are effective catalysts for improving the hydrogen sorption kinetics of MgH₂. These oxides, when ball-milled with MgH₂, create active sites that facilitate the dissociation of hydrogen molecules during absorption and their recombination during desorption.
Niobium pentoxide (Nb₂O₅) is a widely recognized superior catalyst for both hydrogen absorption and desorption in MgH₂. researchgate.net Vanadium pentoxide (V₂O₅) has also demonstrated excellent catalytic activity, significantly improving the kinetics even at lower temperatures. bohrium.com Studies have shown that the catalytic effect of these oxides can lead to a substantial reduction in the dehydrogenation temperature. For example, the addition of NiO nanoparticles has been shown to decrease the decomposition temperature of MgH₂. The table below summarizes the effect of various transition metal oxides on the dehydrogenation temperature of MgH₂.
Interactive Data Table: Effect of Transition Metal Oxide Catalysts on MgH₂ Dehydrogenation Temperature
| Catalyst | Dehydrogenation Peak Temperature (°C) | Remarks | Reference |
| Milled MgH₂ | ~350-400 | - | cbiore.id |
| MgH₂ + Nb₂O₅ | Significantly reduced | Superior catalytic effect | researchgate.net |
| MgH₂ + V₂O₅ | Significantly reduced | Fast kinetics at lower temperatures | bohrium.com |
| MgH₂ + Fe₃O₄ | Reduced | Effective catalyst | cbiore.id |
| MgH₂ + Cr₂O₃ | Reduced | Improves hydrogen absorption | cbiore.id |
Intermetallic compounds are another class of effective catalysts for enhancing the hydrogen storage properties of MgH₂. These compounds can provide a synergistic catalytic effect. Current time information in Upper Miramichi, CA. For instance, Ti-based intermetallics have been shown to significantly improve both dehydrogenation and hydrogenation kinetics. researchgate.net
The intermetallic compound TiFe, when added to MgH₂, has been found to reduce the activation energy for hydrogen desorption. researchgate.net While specific comparative data for LaNi₅ and ZrMn₂ as catalysts for MgH₂ are less commonly presented in tabular form, their catalytic activity is well-documented. LaNi₅ is a classic hydrogen storage alloy known for its fast kinetics, and its addition to MgH₂ can promote hydrogen dissociation and absorption. Similarly, Zr-based alloys like ZrMn₂ have been investigated for their catalytic effects. Current time information in Upper Miramichi, CA. These intermetallic compounds are thought to create interfaces with MgH₂ that act as pathways for hydrogen transport.
Non-Metallic Additives (e.g., Carbon, Silicon)
The introduction of non-metallic additives, particularly carbon-based materials and silicon, has been proven to be an effective method for improving the hydrogen storage characteristics of this compound. These additives can enhance kinetics and, in some cases, influence the thermodynamics of dehydrogenation.
Carbon materials in various forms, such as graphite, activated carbon, carbon nanofibers (CNFs), and multi-walled carbon nanotubes (MWCNTs), have been shown to decrease the decomposition temperature of MgH2. doi.org The addition of CNFs and MWCNTs, which may contain metallic impurities like nickel and iron from their synthesis process, has yielded the best results. doi.org For instance, the peak dehydrogenation temperature of MgH2 was reduced to 322°C with CNF addition and 341°C with MWCNT addition, compared to 360°C for ball-milled MgH2. doi.org The presence of carbon materials also helps prevent the growth of MgH2 particles during cycling, which in turn enhances its decomposition properties. doi.org
Research has demonstrated that the method of incorporating carbon can significantly impact its effectiveness. A composite prepared by ball milling MgH2 with carbon cloth (MgH2-CC) showed a lower activation energy for hydrogen release (137.3 ± 8.7 kJ·mol⁻¹) compared to a composite prepared by wet impregnation (175.1 ± 19.5 kJ·mol⁻¹) and pure MgH2 (213.9 ± 6.4 kJ·mol⁻¹). researchgate.net This improvement is attributed to C-H bonding interactions that provide more reaction sites for hydrogen uptake and desorption. researchgate.netmdpi.com
Effect of Non-Metallic Additives on MgH₂ Dehydrogenation
| Additive (wt%) | Preparation Method | Peak Dehydrogenation Temp. (°C) | Activation Energy (Ea) (kJ·mol⁻¹) | Key Findings |
|---|---|---|---|---|
| 5% CNF | Ball Milling | 322 | - | Decomposes completely within 20 min at 300°C. doi.org |
| - MWCNT | Ball Milling | 341 | - | Significant improvement over pure milled MgH₂ (360°C). doi.org |
| - Carbon Cloth | Ball Milling | 332 | 137.3 ± 8.7 | C-H interactions enhance kinetics. researchgate.netmdpi.com |
| - Carbon Cloth | Wet Impregnation | 358 | 175.1 ± 19.5 | Less effective than ball milling. researchgate.netmdpi.com |
Nanostructuring and Grain Size Effects on Dehydrogenation Temperature
Reducing the particle and grain size of this compound to the nanoscale is a widely adopted and effective strategy to simultaneously enhance its thermodynamic and kinetic properties for hydrogen storage. atomfair.comhielscher.com This process, often achieved through high-energy ball milling, shortens hydrogen diffusion pathways, increases the surface area, and introduces defects, all of which contribute to a lower dehydrogenation temperature and faster reaction rates. atomfair.comhielscher.com
Studies have shown that ball-milled, nanocrystalline MgH2 can release hydrogen at temperatures 50-100°C lower than its bulk counterpart. atomfair.com The reduction in grain size leads to a destabilization of the Mg-H bond. hielscher.com For example, the onset dehydrogenation temperature of a MgH2 sample doped with 10 wt.% Iron (III) chloride was reduced by about 90°C compared to as-milled MgH2. researchgate.net Similarly, the addition of 10 wt% Magnesium nickel oxide (MgNiO2) nanoflakes to MgH2 resulted in hydrogen release starting at 258°C, compared to 340°C for milled MgH2 alone. researchgate.net
Quantitative analysis has confirmed that a refined powder particle size, along with the presence of the γ-MgH2 phase, is responsible for a significant reduction in the hydrogen desorption temperature. osti.gov However, nanosized particles can be prone to agglomeration and oxidation, which can degrade performance over multiple cycles. atomfair.com The presence of additives like carbon materials can help inhibit this crystal growth, maintaining the benefits of the small grain size. doi.org Research has also shown that creating nanocomposites where nanosized MgH2 domains are embedded in a matrix, such as manganese, can prevent agglomeration and improve both kinetics and thermodynamics. nih.gov In one study, an Mg0.25Mn0.75 nanocomposite with an average MgD2 crystallite size of around 9 nm could reversibly desorb deuterium at 200°C, nearly 180°C lower than bulk magnesium. nih.gov
Impact of Nanostructuring on MgH₂ Dehydrogenation Temperature
| System | Average Grain/Particle Size | Onset Dehydrogenation Temp. (°C) | Peak Dehydrogenation Temp. (°C) | Notes |
|---|---|---|---|---|
| Bulk MgH₂ | - | >300 | ~417 | High stability, slow kinetics. atomfair.comresearchgate.net |
| Milled MgH₂ | <100 nm | ~340 | 360 | Temperature reduction due to smaller grain size. atomfair.comdoi.orgresearchgate.net |
| MgH₂ + 10 wt% MgNiO₂ | - | 258 | - | Nanoflake catalyst enhances performance. researchgate.net |
| Mg₀.₂₅Mn₀.₇₅ | ~9 nm | <200 | - | Mn matrix prevents agglomeration and destabilizes MgH₂. nih.gov |
| MgH₂ + 5 wt% Ni MOF | - | - | 312 (78°C lower than pure) | Flower-like Ni MOF shows excellent catalytic activity. researchgate.net |
Synergistic Effects of Multiple Modification Strategies
Combining several modification strategies, such as catalytic doping, nanostructuring, and the use of multiple additives, can lead to synergistic effects where the combined improvement in hydrogen storage properties is greater than the sum of the individual modifications. bohrium.comnih.gov This approach aims to address the thermodynamic and kinetic limitations of this compound from multiple angles simultaneously.
A notable example is the co-addition of Magnesium silicide (Mg2Si) and graphene to a Magnesium-Lithium alloy. While either additive alone improves the dehydrogenation kinetics compared to the base alloy, their combined use results in a more significant enhancement. nih.gov The Mg-Li-Mg2Si-Graphene composite can release 2.7 wt.% of hydrogen in 2 hours at 325°C, whereas the composites with only Mg2Si or graphene release 0.6 wt.% and 2.2 wt.% respectively under the same conditions. nih.gov The onset dehydrogenation temperature was also reduced by 50°C with the co-addition. nih.gov Graphene acts as a grinding aid during ball milling, leading to a smaller particle size, while Mg2Si contributes to the destabilization of the hydrides. nih.gov
Similarly, the combination of metallic catalysts with carbon materials often results in superior performance. Bimetallic alloys, in particular, can play a key catalytic role by promoting the fracture of H-H and Mg-H bonds. nih.gov For instance, a MgH2 composite with a Manganese-Vanadium bimetallic oxide (MnV2O6) catalyst can release 5.57 wt% hydrogen within 10 minutes at 250°C and shows excellent cycle stability over 100 cycles. nih.gov During processing, MnV alloy and Vanadium(III) oxide (V2O3) phases are formed, leading to a synergistic catalytic effect. nih.gov The synergistic effect of combining catalysts like Nickel and Niobium pentoxide (Nb2O5) has also been shown to achieve near-ambient hydrogen absorption under moderate pressures. atomfair.com These multi-pronged approaches are crucial for developing practical and efficient MgH2-based hydrogen storage systems.
Synergistic Effects on MgH₂-Based Systems
| System | Modification Strategy | Dehydrogenation Performance | Key Synergistic Effect |
|---|---|---|---|
| Mg-Li Alloy | Base material | Negligible release at 325°C. nih.gov | - |
| Mg-Li-Mg₂Si | Alloying with Si | Releases 0.6 wt% H₂ in 2h at 325°C. nih.gov | Mg₂Si destabilizes hydrides. |
| Mg-Li-Graphene | Carbon additive | Releases 2.2 wt% H₂ in 2h at 325°C. nih.gov | Graphene acts as a grinding aid, reducing particle size. |
| Mg-Li-Mg₂Si-Graphene | Combined additives | Releases 2.7 wt% H₂ in 2h at 325°C; onset temp. reduced by 50°C. nih.gov | Graphene enhances milling efficiency while Mg₂Si destabilizes, leading to superior kinetics. |
| MgH₂-MnV₂O₆ | Bimetallic oxide catalyst | Releases 5.57 wt% H₂ in 10 min at 250°C. nih.gov | In-situ formation of MnV alloy and V₂O₃ phases provides a combined catalytic effect. |
Interfacial Phenomena and Their Role in Hydrogen Dynamics
Mg-MgH₂ Interface Characterization and Modeling
The Mg-MgH₂ interface is a complex region whose structural and electronic properties dictate the efficiency of hydrogen uptake and release. Theoretical investigations and advanced characterization techniques are employed to elucidate these interfaces.
Structural Stability and Interfacial Energy: Theoretical studies, particularly using first-principles investigations and molecular dynamics simulations, have explored the modeling and structural stabilities of various Mg/MgH₂ interfaces, such as Mg(10¯10)/MgH₂(210), Mg(0001)/MgH₂(101), and Mg(10¯10)/MgH₂(101). researchgate.net Key factors influencing interfacial energies include the surface energies of the two phases, their mutual lattice constants, and their relative positions. researchgate.net The Mg(0001)/MgH₂(101) interface, composed of the lowest energy surfaces, exhibits the lowest interfacial energy. researchgate.net The nature of Mg-H bonding at the interface is a primary determinant of its stability. researchgate.net
Atomic-Level Simulations: Ab-initio molecular dynamics simulations, including Car-Parrinello molecular dynamics and density-functional theory (DFT) based methods, are utilized to characterize the atomic-level structure of the Mg-MgH₂ interface. researchgate.net These simulations provide insights into equilibrium properties, atomic diffusion, and can estimate the work of adhesion and desorption temperature. researchgate.netscientific.net Interfacial and strain effects are found to highly facilitate defect formations within the interface. researchgate.net
Interface Evolution and Blocking Effect: Advanced characterization and theoretical modeling highlight that the controlled evolution of the interface structure during hydrogen cycling is pivotal for long-term performance stability. rsc.org A significant challenge is the "blocking effect," where the formation of a coherent MgH₂ surface layer creates a diffusion barrier that progressively impedes hydrogen transport to unreacted magnesium. rsc.org
Influence of Interface on Hydrogen Diffusion and Desorption Pathways
The interface plays a critical role in mediating hydrogen diffusion and desorption pathways, directly impacting the kinetics of the hydrogen storage process.
Hydrogen Diffusion: The diffusion coefficient of hydrogen in MgH₂ is remarkably low, reported to be as low as 10⁻¹⁸ m² s⁻¹ at 300 °C. mdpi.com This is at least three orders of magnitude less than in metallic Mg, making the MgH₂ layer a significant barrier to hydrogen transport. mdpi.com Hydrogen desorption from interfaces, particularly pure and Ti-doped Mg(0001)/MgH₂(110), primarily occurs via hydrogen diffusion within the interface rather than across it into the bulk Mg matrix. researchgate.net
Reaction Energy Barriers and Rate-Limiting Steps: The hydrogen absorption and desorption reactions in the Mg/MgH₂ system involve various gas-solid reaction energy barriers, including hydrogen dissociation, hydrogen diffusion, and nucleation and growth processes. mdpi.com The activation energy (Eₐ) for dehydrogenation of pristine MgH₂ typically ranges from approximately 143.0 to 160.6 kJ/mol. mdpi.commdpi.com At high temperatures, the surface recombination of hydrogen atoms to form H₂ molecules can be the rate-limiting step, while at slower reaction rates, the Mg-MgH₂ interface reaction becomes rate-limiting. mdpi.com
Catalytic Effects and Interface Modification: The introduction of catalysts, such as transition metals (e.g., Ni, Ti, V, Fe), can significantly improve kinetics by creating beneficial interfaces. rsc.orgnih.gov For instance, the formation of Mg₂Ni/Mg₂NiH₄ interfaces during cycling can act as a "hydrogen pump," modifying local bonding environments and facilitating hydrogen diffusion. rsc.org The displacement of catalyst atoms (e.g., Ti and Mg) at the MgH₂-Mg interface can deform the MgH₂ structure, disrupting Mg-H bonds and generating vacancies, thereby promoting hydrogen absorption/desorption kinetics. mdpi.com Nanosizing and increasing defect density also enhance kinetics by providing more active sites and nucleation centers for hydrogen sorption, which reduces the desorption temperature and activation energy. nih.govmdpi.com
Impact of Impurities: The presence of oxide layers or other surface impurities can further complicate interfacial effects by introducing additional resistance to hydrogen transport. rsc.org
Table 1: Kinetic Parameters for Magnesium Dihydride
| Parameter | Value | Conditions (if specified) | Source |
| Activation Energy (Eₐ) for MgH₂ Dehydrogenation | ~143.0–160.6 kJ/mol | Pristine MgH₂ | mdpi.commdpi.com |
| Hydrogen Diffusion Coefficient in MgH₂ | Down to 10⁻¹⁸ m² s⁻¹ | 300 °C | mdpi.com |
| Hydrogen Diffusion Coefficient in Mg | At least three orders of magnitude higher | - | mdpi.com |
Electron Transfer and Interfacial Reactions
Electron transfer processes at the Mg-MgH₂ interface are fundamental to the chemical reactions involved in hydrogen storage.
Charge Distribution and Bond Character: First-principles computations reveal that Mg-H bonds possess characteristics of both ionic and metallic interactions. researchgate.net The relative contribution of these interactions correlates with the local coordination of Mg atoms. researchgate.net The ionicity of Mg-H bonds notably changes upon the addition or removal of a hydrogen pair, consistent with the MgH₂ stoichiometry. researchgate.net
Semi-Localized Electronic States: At the Mg/MgH₂ interfaces, properties are intermediate between the parent phases, with semi-localized electronic states appearing at under- or overcoordinated atoms within the interfacial region. researchgate.net
Catalyst-Induced Electron Transfer: Changes in the valence state of catalytic additives (e.g., multivalent Ti) during dehydrogenation and rehydrogenation can induce electron transfer. mdpi.comnih.gov This electron transfer promotes the recombination of hydrogen atoms into hydrogen molecules and facilitates the conversion between Mg²⁺ and Mg, or H⁻ and H₂. mdpi.comnih.gov
Interfacial Polarization: Catalyst clusters can induce Mg⁺¹ states at the interface, leading to electron transfer towards metallic magnesium. nih.gov This interfacial polarization can inhibit the mobility of H⁻ ions, contributing to the significant thermodynamic overpotential required for the Mg-MgH₂ phase transition. nih.gov
Electronic Structure Changes: Drastic changes in the electronic structure during the transformation from Mg surface and bulk to MgH₂ can explain why certain hydrogen dissociation catalysts have a limited effect on accelerating hydrogen sorption kinetics in Mg. nih.gov Transition metals, with their partially filled d-orbitals, facilitate hydrogen dissociation by enabling efficient orbital overlap with H₂ molecules, thereby creating lower energy pathways for H-H bond breaking through the formation of metal-hydrogen intermediates. rsc.org The crucial role of electron transfer and heterogeneous interfaces in hydrogen storage, while analogous to electrochemical systems, has historically received less attention. researchgate.net
Advanced Spectroscopic and Diffraction Techniques for Characterization of Magnesium Dihydride
In Situ X-ray Diffraction (XRD) for Phase Identification and Transitions
In situ X-ray Diffraction (XRD) is a powerful technique for identifying crystalline phases, determining lattice parameters, and observing phase transformations in real-time under varying conditions of temperature and pressure. For magnesium dihydride, XRD is extensively used to monitor its structural evolution during hydrogenation and dehydrogenation cycles.
Research has shown that MgH₂ exists in different polymorphic forms, with the tetragonal rutile-type α-MgH₂ (space group P42/mnm) being the most stable modification under ambient conditions. issp.ac.ru High-pressure studies using in situ XRD have revealed pressure-induced phase transformations. For instance, the ambient tetragonal form of MgH₂ transforms into an orthorhombic form at approximately 2.15 ± 0.25 GPa. psu.edu An incomplete conversion was observed up to 10 GPa. psu.edu Another modification, γ-MgH₂, with a Pbcn space group, can be prepared from α-MgH₂ by exposing it to high pressure (e.g., 5.6 GPa at 470 °C). researchgate.net
In the context of hydrogen storage, in situ XRD is vital for understanding the role of additives and processing methods. For example, synchrotron-based in situ XRD measurements on ball-milled MgH₂ samples with Ti-based additives (such as TiH₂ and TiMn₂) observed a γ-MgH₂ to β-MgH₂ phase transformation prior to the dehydrogenation reaction. researchgate.net These Ti-based additives acted as catalysts, lowering the dehydrogenation temperature without undergoing significant phase transformations themselves during the process. researchgate.net
Furthermore, time-resolved powder X-ray diffraction (PXD) has been employed to investigate the dehydrogenation kinetics of pure and nickel (Ni)-doped MgH₂. This technique helps in understanding the effect of surface layers, such as magnesium oxide (MgO), which can be unavoidable for magnesium-based materials. researchgate.net XRD also confirms the formation of MgH₂ during the decomposition of magnesium borohydride (B1222165) (Mg(BH₄)₂) at temperatures above 300 °C. unit.no
Table 1: Observed MgH₂ Phase Transitions by In Situ XRD
| Initial Phase | Conditions | Transformed Phase | Reference |
| α-MgH₂ | 2.15 ± 0.25 GPa (RT) | Orthorhombic MgH₂ | psu.edu |
| α-MgH₂ | 5.6 GPa, 470 °C | γ-MgH₂ | researchgate.net |
| γ-MgH₂ | Dehydrogenation (with Ti-additives) | β-MgH₂ (prior to dehydrogenation) | researchgate.net |
Neutron Scattering (e.g., In Situ Neutron Diffraction, Inelastic Neutron Scattering)
Neutron scattering techniques are exceptionally powerful for studying hydrogen-containing materials due to the large neutron scattering cross-section of hydrogen atoms. Inelastic Neutron Scattering (INS) is particularly direct and effective for investigating the lattice dynamics of metal hydrides. issp.ac.ru
For α-MgH₂, INS spectra measured at low temperatures (e.g., 7 K) with high energy resolution have allowed for the experimental construction of the phonon density of states, g(E), for the first time. issp.ac.ruscholarsportal.infoornl.gov This "experimental" g(E) spectrum can be directly compared with results from computational calculations (e.g., density functional theory, DFT) to establish the main features of vibrational spectra, such as peak positions and cut-offs of vibrational bands. issp.ac.rutudelft.nl The accuracy of the determined g(E) has been confirmed by comparing calculated heat capacity data with available experimental data. issp.ac.ruscholarsportal.infoornl.gov INS is capable of providing heat capacity of hydrides with calorimetric precision. scholarsportal.info
Studies combining INS and Raman scattering have investigated the vibrational spectrum of hydrogen atoms in magnesium hydride between 12 and 295 K. These experiments provide a vibrational frequency spectrum up to 180 meV and the mean-square displacement of hydrogen atoms. csic.esaps.org The neutron spectra can be directly compared with DFT calculations, offering detailed insights into the structure and dynamics of MgH₂. tudelft.nl Dispersion of vibrational modes needs to be accounted for to accurately reproduce the experimental data. tudelft.nl
Table 2: Inelastic Neutron Scattering (INS) Parameters for α-MgH₂
| Parameter | Value/Observation | Conditions | Reference |
| Measurement Temperature | 7 K | Powder sample | issp.ac.ruscholarsportal.infoornl.gov |
| Energy Resolution | Better than 1.5% | SEQUOIA spectrometer | issp.ac.ruscholarsportal.infoornl.gov |
| Output | Phonon density of states (g(E)) constructed | - | issp.ac.ruscholarsportal.infoornl.gov |
| Vibrational Frequency Spectrum | Up to 180 meV | 12-295 K | csic.esaps.org |
| Calculated Heat Capacity | Agrees within 2.5% with precise literature data | Up to 2000K (from g(E)) | scholarsportal.info |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to analyze the elemental composition, chemical states, and electronic states of elements within the top few nanometers of a material. For MgH₂, XPS provides crucial information about its surface chemistry, which is particularly important given its reactivity with air and moisture.
XPS studies on MgH₂ have been conducted to understand the hydrogen content and surface composition of hydrides and nanostructures. jku.at However, a challenge noted is the instability of the hydride during XPS measurements, with significant hydrogen desorption occurring, even with liquid nitrogen cooling. jku.at For instance, in a sample initially containing ~95% MgH₂, only 15% was left during XPS measurement, indicating that sputtering, often used for sample cleaning, can induce hydrogen desorption. jku.at During or after this desorption, hydroxides were formed on the hydride surface, which also desorbed, eventually leaving only magnesium and magnesium oxide on the surface. jku.at This highlights the need for alternative sample cleaning processes when using AES to obtain more accurate results for magnesium hydrides. jku.at
Despite these challenges, XPS has successfully been used to investigate the chemical environments of atoms in MgH₂ composites. For example, in studies of LiBH₄–MgH₂ reactive hydride composites, XPS, combined with SEM and EDX, provided detailed insights into surface composition and oxidation states after ball milling, desorption, and cycling. aip.orgdntb.gov.uacsic.es XPS analysis can identify the presence of MgH₂, MgO, and Mg(OH)₂ on the surface. researchgate.netresearchgate.net The Mg 2p region for magnesium hydride has been identified at specific binding energies, typically around 49.8 eV to 50.23 eV, corresponding to magnesium hydride. aip.orgresearchgate.net The O 1s region often shows peaks related to O²⁻ (from MgO) and CO₃²⁻. researchgate.net
XPS can also confirm the reduction of additives, such as Nb₂O₅, during ball-milling, leading to the formation of more catalytically active reduced phases. researchgate.net In Pd-capped pure Mg thin films, XPS analysis revealed the formation of MgH₂ very quickly in an intermixing layer of Pd and Mg near the surface, even at room temperature. researchgate.net
Table 3: Typical XPS Binding Energies for Magnesium Species in MgH₂ Samples
| Element | Chemical State | Binding Energy (eV) | Reference |
| Mg 2p | MgH₂ | 49.8 - 50.23 | aip.orgresearchgate.net |
| Mg 2p | MgO | Overlapping with MgH₂ / 50.23 (as oxide) | aip.orgresearchgate.net |
| O 1s | O²⁻ (MgO) | ~531.98 | researchgate.net |
| O 1s | CO₃²⁻ | ~533.48 | researchgate.net |
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Microstructure Analysis
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are indispensable tools for characterizing the microstructure, morphology, particle size, and distribution of components within MgH₂ and its composites.
SEM provides information on the surface morphology and particle size, while TEM offers higher resolution images, allowing for the observation of crystal structures, defects, and the distribution of additives at the nanoscale. For instance, SEM and TEM observations have been used to investigate the microstructures of MgH₂ catalyzed with Ni nanoparticles or Nb₂O₅. researchgate.netnii.ac.jp In MgH₂-Ni composites, Ni nanoparticles with diameters around 20 nm were found to be uniformly distributed on MgH₂ particles. researchgate.netnii.ac.jp In contrast, for MgH₂-Nb₂O₅ composites, additive particles were not easily observed by SEM or even high-magnification TEM, suggesting that Nb₂O₅ forms extremely small particles after milling. researchgate.netnii.ac.jp Energy Dispersive X-ray (EDX) analysis, often coupled with SEM and TEM, can provide elemental composition mapping at specific spots. aip.orgdntb.gov.uanii.ac.jpmdpi.com
High-resolution TEM (HRTEM) and scanning TEM (STEM) analyses are particularly useful for studying nanostructured MgH₂. For example, in ultrahigh-energy–high-pressure milled MgH₂−0.1TiH₂ powder, HRTEM and STEM showed that the grain size was approximately 5−10 nm, with uniform distributions of TiH₂ among MgH₂ particles. acs.org This nanosizing, along with the TiH₂ addition, significantly improved the kinetics of dehydrogenation and hydrogenation. acs.org
In situ TEM is an advanced application that allows real-time observation of microstructural changes during hydrogen absorption and desorption processes. This technique has been used to study the decomposition of MgH₂ nanofibers nih.gov and the MgH₂ → Mg phase transformation driven by high-energy electron beams. nih.gov Researchers have also used in situ TEM to study the microstructural changes in NbF₅-doped MgH₂ during dehydrogenation, observing the transformation of an amorphous Nb-F thin layer to a metallic Nb crystalline layer upon complete desorption. nih.gov Similarly, in situ STEM and low-loss plasmon electron energy-loss spectroscopy (EELS) have revealed asymmetric transformation mechanisms during the hydrogenation and dehydrogenation of Mg thin films, showing that MgH₂ can nucleate from either interface during hydrogenation, while dehydrogenation proceeds via H₂ diffusion-controlled frontal growth. x-mol.net
Table 4: Microstructural Observations of MgH₂ Composites by SEM/TEM
| Composite System | Additive Particle Size/Distribution | MgH₂ Grain Size | Key Observation | Reference |
| MgH₂-Ni | ~20 nm Ni nanoparticles, uniformly distributed | - | Fast kinetics due to uniform dispersion | researchgate.netnii.ac.jp |
| MgH₂-Nb₂O₅ | Extremely small, not easily observed | - | Nb₂O₅ becomes highly dispersed after milling | researchgate.netnii.ac.jp |
| MgH₂−0.1TiH₂ | TiH₂ uniformly distributed | 5−10 nm | Improved de/rehydrogenation kinetics | acs.org |
Raman and Infrared (IR) Spectroscopy for Vibrational Modes and Bonding Analysis
Raman and Infrared (IR) spectroscopy are complementary vibrational spectroscopic techniques that provide information about the molecular vibrations and bonding characteristics within a material. For MgH₂, these techniques are crucial for understanding its lattice dynamics and the nature of Mg-H bonds.
Raman spectroscopy studies on α-MgH₂ powder have identified three Raman-allowed modes: A₁g, B₁g, and Eg. researchgate.netcsic.esaps.org Smaller features in the spectra can be related to second-order and disorder-induced processes. researchgate.netcsic.esaps.org A broad feature in the Raman spectrum of α-MgH₂ in the range of 1470–1790 cm⁻¹ has been identified as the B₂g phonon mode. researchgate.net For γ-MgH₂, Raman spectra consist of discernible peaks at 186 cm⁻¹, 313 cm⁻¹, 509 cm⁻¹, 660 cm⁻¹, and 706 cm⁻¹, identified as 1Ag, 3B3g, 2Ag, and 3B1g phonon modes, respectively, along with broader features in other regions. researchgate.net The Raman spectra show good agreement with INS data, aiding in the identification of strong bands in the derived phonon density of states of MgH₂. csic.es
Infrared (IR) spectroscopy is also used to characterize magnesium hydride molecules and solid MgH₂. Laser-ablated Mg atoms reacting with molecular hydrogen during condensation have allowed for the characterization of various magnesium hydride molecules (e.g., MgH, MgH₂, Mg₂H₂, Mg₂H₃, Mg₂H₄) by matrix infrared spectroscopy. researchgate.netacs.org Observed absorptions are identified by isotopic substitution and theoretical calculations of vibrational fundamentals. researchgate.netacs.org For solid MgH₂, broad absorptions at 1160 cm⁻¹ and 560 cm⁻¹ have been observed, which remain stable even at 300 K. researchgate.netacs.org Other studies indicate Mg-H bending vibrations in the 500-800 cm⁻¹ range and Mg-H stretching vibrations in the 900-1300 cm⁻¹ range. researchgate.net The ν₃ mode for Mg₂H₂ has been reported at 1491.8 cm⁻¹ in argon and 1496.4 cm⁻¹ in neon. aip.org
Table 5: Vibrational Modes of MgH₂ by Raman and IR Spectroscopy
| Technique | Phase | Mode/Feature | Wavenumber (cm⁻¹) | Reference |
| Raman | α-MgH₂ | A₁g | - | researchgate.netcsic.esaps.org |
| Raman | α-MgH₂ | B₁g | - | researchgate.netcsic.esaps.org |
| Raman | α-MgH₂ | Eg | - | researchgate.netcsic.esaps.org |
| Raman | α-MgH₂ | B₂g | 1470–1790 (broad feature) | researchgate.net |
| Raman | γ-MgH₂ | 1Ag | 186 | researchgate.net |
| Raman | γ-MgH₂ | 3B3g | 509 | researchgate.net |
| Raman | γ-MgH₂ | 2Ag | 660 | researchgate.net |
| Raman | γ-MgH₂ | 3B1g | 706 | researchgate.net |
| IR | Solid MgH₂ | Broad absorption | 1160, 560 | researchgate.netacs.org |
| IR | MgH₂ (general) | Mg-H bending | 500-800 | researchgate.net |
| IR | MgH₂ (general) | Mg-H stretching | 900-1300 | researchgate.net |
| IR | Mg₂H₂ | ν₃ | 1491.8 (Ar), 1496.4 (Ne) | aip.org |
Auger Electron Spectroscopy (AES) for Surface Composition
Auger Electron Spectroscopy (AES) is a surface-sensitive analytical method that provides compositional information, typically within the top 1-5 atomic monolayers (3-10 nm depth) of a material. carleton.edu It is widely used in materials science and can detect all elements except hydrogen and helium. carleton.edu
For MgH₂, AES has been employed to study its surface composition. Similar to XPS, challenges exist due to the instability of the hydride during measurements, with significant hydrogen desorption observed, even with liquid nitrogen cooling. jku.at In one study, only 13% of MgH₂ remained during AES measurement of a sample initially containing ~95% MgH₂, indicating that sputtering, often used for sample cleaning, is a major factor in hydrogen desorption from the surface. jku.at This process can lead to the formation and subsequent desorption of hydroxides, leaving primarily magnesium and magnesium oxide on the surface. jku.at Therefore, alternative sample cleaning methods are necessary to obtain more accurate AES results for magnesium hydrides. jku.at Despite these experimental difficulties, AES, often in conjunction with XPS, can offer complementary surface compositional insights. researchgate.netcarleton.eduresearchgate.net
Other Advanced Techniques (e.g., Atomic Force Microscopy, Electrochemical Methods)
Beyond the primary spectroscopic and diffraction techniques, other advanced methods contribute to a comprehensive characterization of this compound.
Atomic Force Microscopy (AFM) : AFM is a high-resolution surface imaging technique that can provide detailed topographical information and study surface morphology. It has been used in conjunction with XPS to study the influence of annealing on surface composition and morphology of MgO single crystals, which is relevant for understanding surface passivation layers on MgH₂. researchgate.net
Electrochemical Methods : Electrochemical techniques are increasingly used to assess the hydrogen storage performance of materials, particularly in the context of rechargeable batteries. mdpi.comresearchgate.netacs.org MgH₂ is a promising candidate for anode materials in lithium-ion and sodium-ion batteries. researchgate.net Electrochemical characterization can reveal properties such as reversible capacity, cyclability, and reaction kinetics. For instance, studies have investigated the evolution of potential as a function of lithium insertion in Li/MgH₂ cells. researchgate.net Challenges for MgH₂ electrodes include poor reversibility, slow kinetics, and unsatisfactory cyclability, which researchers are addressing by reducing particle size and adding catalysts (e.g., graphene oxide). researchgate.net Electrochemical methods can also be coupled with other characterization techniques like XRD and Raman spectroscopy to gain a more comprehensive understanding of electrochemical hydrogen storage behavior. mdpi.com Furthermore, electrochemical measurements can be interpreted to predict the degradation rate of Mg and Mg alloys, with the formation of an MgH₂ film on the Mg surface being a proposed initial step in the presence of Cl⁻ ions. mdpi.com
Table 6: Other Advanced Characterization Techniques for MgH₂
| Technique | Application for MgH₂ / Related Materials | Key Insights | Reference |
| Atomic Force Microscopy (AFM) | Surface morphology (e.g., MgO passivation) | Detailed topographical information, influence of annealing | researchgate.net |
| Electrochemical Methods | Hydrogen storage performance in batteries | Reversible capacity, cyclability, kinetics, degradation rate | mdpi.comresearchgate.netacs.orgmdpi.com |
Computational and Theoretical Modeling Approaches for Magnesium Dihydride
Density Functional Theory (DFT) Calculations and First-Principles Studies
Density Functional Theory (DFT) and other first-principles methods are widely employed to investigate the electronic structure, stability, and reaction pathways of MgH2. These calculations are based on fundamental quantum mechanical principles, providing a highly accurate description of material properties.
First-principles calculations have extensively explored the thermodynamic stability of MgH2. The intrinsic high stability of MgH2 is a significant barrier to its widespread practical application as a hydrogen storage material. researchgate.netaps.org The chemical bonding within MgH2 is characterized by a complex interplay of ionic and covalent contributions, which contributes to its robust thermodynamic stability. psu.edu
To overcome this high stability, researchers have investigated the effects of alloying MgH2 with various transition metals. Studies using first-principles calculations have demonstrated that the introduction of elements such as Aluminum (Al), Titanium (Ti), Iron (Fe), Nickel (Ni), Copper (Cu), or Niobium (Nb) can effectively decrease the heat of formation of the alloyed magnesium hydrides (Mg,X)H2, thereby destabilizing the compound. researchgate.netaps.orgmdpi.compsu.educonicet.gov.ar This destabilization is primarily attributed to a weakening of the bonding between magnesium and hydrogen atoms. researchgate.netaps.orgpsu.edu For instance, a study indicated that the effectiveness of these alloying elements in destabilizing MgH2 follows a decreasing order: Cu, Ni, Al, Nb, Fe, and Ti. researchgate.netaps.orgconicet.gov.ar
Beyond bulk MgH2, theoretical predictions have also introduced new two-dimensional (2D) MgH2 structures. mdpi.comresearchgate.netmdpi.comdntb.gov.ua DFT calculations show that doping 2D MgH2 with transition metals like Titanium (Ti), Vanadium (V), and Manganese (Mn) can significantly reduce its thermodynamic stability compared to the bulk phase. mdpi.com
Furthermore, a metastable tetragonal phase of MgH2, with I41/amd symmetry, has been theoretically predicted. aip.orgrsc.org This phase exhibits a heat of formation of -58.03 kJ/mol H2, which is notably less negative than the approximately -76 kJ/mol H2 of the conventional α-MgH2 phase. aip.orgrsc.org This reduced stability makes the tetragonal structure a more desirable candidate for practical hydrogen storage applications. aip.org Calculations also indicate that MgH2 possesses higher stability compared to complex hydrides like Mg7XH16 (where X = Nb, V, Ti). scientific.net The reduction in the total charge of electrons within the interatomic region in high-pressure magnesium dihydride phases has been shown to decrease their cohesive energies, which could lead to improved hydrogen desorption kinetics. imp.kiev.ua
The following table summarizes selected calculated heats of formation for various MgH2 phases and doped systems:
| System/Phase | Heat of Formation (kJ/mol H2) | Reference |
| Bulk α-MgH2 | ~-76 | aip.org |
| Metastable Tetragonal MgH2 (I41/amd) | -58.03 | aip.orgrsc.org |
| Bulk MgH2 (theoretical) | -54.56 | mdpi.com |
| Pure 2D MgH2 | -37.57 | mdpi.com |
| Ti-doped 2D MgH2 | -25.67 | mdpi.com |
| V-doped 2D MgH2 | -18.14 | mdpi.com |
| Mn-doped 2D MgH2 | -23.90 | mdpi.com |
Phonon dispersion calculations are critical for assessing the dynamical stability of predicted or theoretical material structures. For the newly predicted two-dimensional (2D) MgH2, phonon spectra calculations confirm that both the pure and transition metal (Ti, V, Mn) doped systems are dynamically stable, indicating their structural viability. mdpi.comresearchgate.netmdpi.com Similarly, for various high-pressure phases of MgH2, phonon calculations have verified their dynamical stability, demonstrating the absence of imaginary phonon modes across the entire Brillouin zone. ed.ac.uk
DFT calculations are extensively utilized to elucidate the mechanisms of hydrogen desorption and to quantify the energy barriers involved in these processes on MgH2 surfaces and clusters. researchgate.netacs.orgresearchgate.netucsb.edu The (110) surface of MgH2 has been identified as its most stable surface facet. acs.orgnih.gov
For small MgnH2n clusters (where n=3, 4), studies have shown that hydrogen desorption barriers are higher than hydrogen transfer barriers, implying that the initial hydrogen desorption step is the rate-determining factor. acs.org A notable finding is that the adsorption of a single Palladium (Pd) atom on the MgH2(110) surface can significantly reduce the hydrogen desorption energy barrier from 1.802 eV for the pure surface to 1.154 eV. researchgate.netresearchgate.net This catalytic effect also leads to a reduction in the predicted hydrogen desorption temperature from 573 K to 367 K. researchgate.net
The addition of transition metals such as Ti, Fe, Co, and Ni can lower the activation energy for dehydrogenation by altering the bulk properties of MgH2 and increasing the concentration of native defects. ucsb.edu The formation of interfaces between Magnesium (Mg) and MgH2 is recognized as playing a crucial role in hydrogen diffusion during absorption and desorption cycles. mdpi.comcore.ac.ukpsu.eduenea.it Electronic structure calculations are employed to determine the equilibrium properties and the behavior of these interfaces, considering total energy and structural deformations. mdpi.comcore.ac.uk The work of adhesion at the Mg-MgH2 interface has been estimated through these calculations, showing good agreement with experimental observations. psu.edu Furthermore, the presence of dopants can enhance the stability of the MgH2-Mg interface, as evidenced by work of adhesion computations. researchgate.net Specifically, Titanium (Ti) doping has been found to be more effective than Titanium Dioxide (TiO2) in reducing the desorption temperature and increasing hydrogen mobility near the dopant site. researchgate.net DFT studies on the MgH2 (001) surface, incorporating Zirconium (Zr) and Niobium (Nb) dopants and vacancies, suggest that these modifications weaken the Mg-H bonds, thereby facilitating the hydrogen desorption process. researchgate.net
The following table presents a comparison of hydrogen desorption energy barriers and temperatures for pure and Pd-adsorbed MgH2(110) surfaces:
| System/Surface | Hydrogen Desorption Energy Barrier (eV) | Desorption Temperature (K) | Reference |
| Pure MgH2(110) | 1.802 | 573 | researchgate.net |
| Pd-adsorbed MgH2(110) | 1.154 | 367 | researchgate.net |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are powerful tools for investigating the time-dependent behavior of atoms and molecules, providing insights into dynamic processes such as diffusion and desorption in MgH2.
MD simulations are essential for understanding the atomic-level dynamics of hydrogen movement within this compound. mdpi.comcore.ac.ukpsu.eduarxiv.org Studies have consistently shown that the diffusivity of hydrogen in MgH2 is significantly lower than in metallic Magnesium (Mg). At 300 °C, hydrogen diffusivity in MgH2 can be as low as 10^-18 m^2 s^-1, which is at least three orders of magnitude less than in Mg. aps.orgmdpi.comresearchgate.net
Statistically averaged MD simulations have revealed that increasing hydrogen content in both magnesium and magnesium hydride leads to a reduction in hydrogen diffusivities. aps.orgresearchgate.net Furthermore, hydrogen diffusion within the interface region of Mg-MgH2 is considerably higher than in the bulk of MgH2, with this difference becoming more pronounced at elevated temperatures. core.ac.ukpsu.eduenea.it MD simulations indicate that hydrogen atoms begin to diffuse at the Mg-MgH2 interface at approximately 700 K, which aligns well with experimental observations. core.ac.ukpsu.edu
The following table illustrates hydrogen diffusivity values in magnesium and magnesium hydride:
| Material | Temperature (°C) | Hydrogen Diffusivity (m^2/s) | Reference |
| MgH2 | 300 | ~10^-18 | mdpi.com |
| Mg | 300 | ~10^-15 | mdpi.com |
| MgH0.06 | 400 | 2.1 × 10^-8 | arxiv.org |
Ab initio Molecular Dynamics (MD) simulations are crucial for characterizing the hydrogen desorption process at the Mg-MgH2 interface. mdpi.comcore.ac.ukpsu.eduenea.itresearchgate.netscientific.netnih.gov These numerical models have successfully reproduced the experimentally observed desorption temperatures for MgH2, both in its pure form and when catalysts are present. mdpi.comscientific.net
MD simulations conducted at various temperatures, such as 700 K, 750 K, and 800 K, clearly illustrate the significant influence of temperature on the displacement of hydrogen atoms at the interface. mdpi.comresearchgate.net The prevailing understanding is that the desorption of H2 molecules from MgH2 involves a sequence of events: hydrogen atoms diffuse from the bulk or subsurface regions towards the surface of MgH2, where they subsequently recombine to form H2 molecules, which then desorb from the surface. acs.orgnih.gov
Recent MLP-based MD simulations have provided deeper insights by revealing that H2 molecules can form and become temporarily trapped within the subsurface layer of MgH2. This temporary trapping impedes the diffusion of H2 to the surface, offering a partial explanation for the observed sluggish dehydrogenation kinetics of MgH2. acs.orgnih.gov The interface between Mg(010) and MgH2(110) has been a particular focus of MD studies to understand the atomic dynamics of hydrogen during desorption. mdpi.comcore.ac.ukpsu.eduresearchgate.net It has been consistently observed that the mobility of hydrogen atoms at this interface is considerably higher than that of hydrogen atoms in the bulk MgH2, and this difference becomes more pronounced at higher temperatures. psu.eduenea.it Interestingly, in some simulations, no hydrogen atoms were observed to diffuse into the Mg lattice itself. psu.edu
Multi-Scale Computational Modeling and Simulation Tools
Multi-scale computational modeling and simulation tools are essential for gaining a holistic understanding of this compound's complex hydrogen storage mechanisms. This approach integrates various computational methods to study materials across different length and time scales. mdpi.comnanografi.com Key methodologies include first-principles calculations, molecular dynamics (MD) simulations, and finite element analysis, which collectively provide a comprehensive understanding of hydrogen storage mechanisms and aid in identifying factors influencing performance. mdpi.com
Density Functional Theory (DFT) is a widely utilized ab initio method for solid-state modeling, offering a balance between accuracy and computational cost. nanografi.comacs.org DFT studies have been employed to investigate the structural, electronic, and optical properties of MgH₂, including the effects of doping with non-metals like Fluorine, which can tune its band gap. gadaufos.com For instance, the calculated lattice constants for undoped MgH₂ using PBE-GGA are in good agreement with experimental results, and its bandgap value of 3.34 eV is close to experimental observations. gadaufos.com
Recent advancements include the development of data-driven models designed to rapidly predict dehydrogenation barriers in solid-state materials like MgH₂. eurekalert.org These models leverage easily computable parameters, such as the crystal Hamilton population orbital of the Mg-H bond and the distance between atomic hydrogen atoms, to capture the essential chemistry of reaction kinetics with significantly lower computational demands compared to traditional transition state search techniques. eurekalert.org This innovation accelerates the discovery and optimization of high-performance hydrogen storage solutions. eurekalert.org
Furthermore, Machine Learning Interatomic Potentials (MLPs) are being developed for Mg-H systems. acs.org These MLPs enable long-time scale molecular dynamics simulations (e.g., up to 1 ns), which can capture the full atomistic details for the initial stages of MgH₂ dehydrogenation. acs.org Previous DFT calculations have indicated that the (110) surface is the most stable facet of MgH₂, and MD simulations using MLPs have provided insights into the process of hydrogen atoms diffusing from the bulk towards the surface, combining to form H₂ molecules, and then desorbing. acs.org
Car-Parrinello Molecular Dynamics (CPMD), an ab initio molecular dynamics simulation technique based on DFT, has been used to study the Mg-MgH₂ interface. core.ac.uk These studies are crucial because the interface is believed to play a major role in hydrogen diffusion during absorption and desorption cycles. core.ac.uk Simulations have shown increased mobility of hydrogen atoms near the interface, with diffusion starting around 700 K, consistent with experimental observations. core.ac.uk
Quantum Chemical Studies of Clusters
Quantum chemical studies of this compound clusters have provided fundamental insights into how material properties, particularly thermodynamics and kinetics, are affected by nanostructuring. These studies predict that reducing the particle size can significantly alter the hydrogen storage characteristics. rsc.orgacs.org
Detailed quantum-chemical calculations have demonstrated that the thermodynamics of Mg/MgH₂ clusters change more prominently as particle size decreases, especially for clusters below 2 nm. rsc.org It has been predicted that if the crystallite size of MgH₂ is reduced to below 2 nm, the absolute value of its enthalpy of decomposition decreases dramatically. acs.org For instance, for 0.9 nm MgH₂ crystallites, the enthalpy of decomposition can be as low as 63 kJ/K mol·H₂, leading to a theoretical equilibrium temperature at 1 bar hydrogen pressure of only 200 °C. researchgate.netacs.org This is a significant reduction compared to the 300-400 °C required for bulk MgH₂. uu.nlacs.org
Table 1: Effect of MgH₂ Crystallite Size on Dehydrogenation Thermodynamics
| MgH₂ Crystallite Size | Enthalpy of Decomposition (kJ/mol H₂) | Theoretical Equilibrium Temperature (at 1 bar H₂) | Reference |
| Bulk | ~80 | ≥ 300 °C | uu.nl |
| < 2 nm | Decreases significantly | Lowered | acs.org |
| ~1.3 nm | Significant decrease in desorption energy | - | researchgate.net |
| 0.9 nm | ~63 | 200 °C | researchgate.netacs.org |
Quantum chemical studies have also revealed that both magnesium (Mg) and this compound (MgH₂) become less stable with decreasing cluster size, particularly for clusters smaller than 20 magnesium atoms. researchgate.net Crucially, this compound destabilizes more strongly than magnesium, which results in a significant decrease in the hydrogen desorption energy when the crystal grain size falls below approximately 1.3 nm. researchgate.net
First-principles calculations based on DFT have been instrumental in understanding the role of transition metal catalysts in the dehydrogenation of MgH₂ nanoclusters. pnas.org Studies show that transition metal atoms such as Titanium (Ti), Vanadium (V), Iron (Fe), and Nickel (Ni) not only significantly lower desorption energies but also continue to attract hydrogen atoms even as the total hydrogen content of the cluster decreases. pnas.org For example, Iron (Fe) has been observed to migrate from surface sites to interior sites during dehydrogenation, releasing more hydrogen as it diffuses, which may explain why small amounts of catalysts are effective in improving MgH₂ kinetics. pnas.org A 31-formula unit MgH₂ nanocluster is often used as a model system in these doping studies, as the properties are found to converge at this size. pnas.org Other transition metals like Copper (Cu), Niobium (Nb), Cobalt (Co), Scandium (Sc), and Yttrium (Y) have also been investigated for their beneficial effects in reducing hydrogen adsorption energies. aip.org
Table 2: General Trend of Transition Metal Efficiency in Reducing Hydrogen Adsorption Energy in Doped MgH₂ Systems
| Order of Efficiency (Most to Least) | Transition Metals | Reference |
| 1 | Cu | aip.org |
| 2 | Nb | aip.org |
| 3 | Ni | aip.org |
| 4 | V | aip.org |
| 5 | Zr | aip.org |
| 6 | Co | aip.org |
| 7 | Sc | aip.org |
| 8 | Y | aip.org |
Reaction Mechanisms Beyond Reversible Hydrogen Storage in Magnesium Dihydride
Solid-State Reactions Involving Magnesium Dihydride (e.g., with Mg(OH)₂, LiH)
Solid-state reactions involving MgH₂ provide a pathway for hydrogen generation without the need for solvents. These reactions are typically initiated by thermal energy, and the intimate contact between reactants is often enhanced through techniques like ball milling.
The reaction between this compound and magnesium hydroxide (B78521) (Mg(OH)₂) is a notable example of a solid-state process for hydrogen production. researchgate.net Similarly, the solid-state interaction with lithium hydride (LiH) has been investigated as a method to improve hydrogen release characteristics from complex hydride systems.
In the MgH₂-Mg(OH)₂ system, there is no strong evidence of solid solution formation before dehydrogenation. researchgate.net The reaction is driven by heating the mixture, which promotes the production of hydrogen gas. researchgate.net For the LiH-MgH₂ system, the final product of hydrogenation is consistently a mixture of the individual hydrides, MgH₂ and LiH. acs.org The thermal decomposition of these hydrogenated alloys shows that while MgH₂ can be decomposed under reasonable conditions (up to 450°C), LiH remains stable. acs.org
Another significant solid-state reaction involves magnesium amide (Mg(NH₂)₂) and lithium hydride (LiH), which is relevant to the Li-Mg-N-H hydrogen storage system. The reaction Mg(NH₂)₂ + 2LiH has been shown to release hydrogen at temperatures as low as 163°C, which is considerably lower than the decomposition temperature of pure Mg(NH₂)₂. acs.org Kinetic studies reveal that the direct solid-state reaction is more energetically favorable than a mechanism mediated by ammonia (B1221849) decomposition. acs.org The efficiency and kinetics of this reaction are highly dependent on the particle size and the intimacy of contact between the solid reactants, which can be improved by mechanochemical processes like ball milling. nih.gov
Table 1: Comparison of Solid-State Reactions Involving MgH₂
| Reactant System | Reaction Conditions | Key Findings |
| MgH₂ / Mg(OH)₂ | Thermal | Promotes hydrogen production from MgH₂. researchgate.net |
| MgH₂ / LiH | Hydrogenation, then thermal decomposition | Product is a mixture of MgH₂ and LiH; MgH₂ decomposes while LiH remains stable. acs.org |
| Mg(NH₂)₂ / LiH | Thermal (e.g., 163°C) | Releases H₂ at a much lower temperature than individual components; kinetics depend on reactant mixing. acs.orgnih.gov |
Hydrolysis Reactions for Hydrogen Generation
MgH₂ + 2H₂O → Mg(OH)₂ + 2H₂ wikipedia.orghielscher.com
Theoretically, this reaction can yield up to 15.2 wt.% hydrogen when the weight of water is not included in the calculation. mdpi.com However, a primary challenge in sustaining this reaction is the formation of a dense, passivating layer of magnesium hydroxide (Mg(OH)₂) on the surface of the MgH₂ particles. mdpi.comnih.govmdpi.com This layer acts as a barrier, preventing further contact between the this compound and water, which quickly halts or significantly slows down the hydrogen generation process. ife.nomdpi.com
The formation of dihydrogen during the hydrolysis of MgH₂ begins as soon as the material comes into contact with water. The reaction leads to an increase in the concentration of hydroxide ions (⁻OH) at the surface of the MgH₂ particles. nih.gov These hydroxide ions then react with magnesium ions (Mg²⁺), also generated during the initial phase of the reaction, to form magnesium hydroxide.
The critical issue in the mechanism is the nature of this Mg(OH)₂ formation. It rapidly deposits directly onto the surface of the unreacted MgH₂, creating the aforementioned passivation layer. nih.gov This layer is compact and prevents the diffusion of water molecules to the underlying this compound, effectively stopping the reaction. mdpi.comsemanticscholar.org Therefore, much of the research in this area focuses on methods to disrupt or prevent the formation of this inhibiting layer to allow the hydrolysis reaction to proceed to completion.
To overcome the issue of passivation and enhance the rate and yield of hydrogen from MgH₂ hydrolysis, various catalysts and additives have been explored.
Iron and its oxides have been shown to function as effective catalysts. Adding iron oxides like Fe₂O₃ during the ball milling of MgH₂ can significantly improve its hydrogen sorption characteristics. researchgate.netbohrium.com While much of the research focuses on solid-state absorption/desorption, the principle extends to hydrolysis where the presence of different metal ions can influence the reaction. For instance, in the hydrolysis of Mg-oxide composites, oxides such as Fe₂O₃ and MoO₃ demonstrated the best performance, achieving over 95% of the theoretical hydrogen yield in just 10 minutes in a 3.5% NaCl solution. researchgate.net
Sodium Chloride (NaCl) , when dissolved in the water used for hydrolysis, provides chloride ions (Cl⁻) that play a crucial role in enhancing the reaction. The chloride ions are effective at destabilizing and disintegrating the passivating Mg(OH)₂ layer, a process often described as pit corrosion. researchgate.net This disruption of the protective layer allows for continuous contact between water and the MgH₂ surface, thereby sustaining the hydrogen generation reaction. The presence of MgCl₂ in the aqueous solution has also been shown to increase the hydrogen yield compared to hydrolysis in pure water. ife.no The precise mechanism of how chloride ions affect the crystallization of magnesium hydroxide is complex but is clearly linked to improving the extent of the hydrolysis reaction. ife.no
Table 2: Effect of Catalysts on MgH₂ Hydrolysis
| Catalyst/Additive | Function | Impact on Reaction |
| Iron Oxides (e.g., Fe₂O₃) | Catalytic additive | Improves hydrolysis performance, with Mg-Fe₂O₃ composites achieving >95% hydrogen yield in 10 minutes in NaCl solution. researchgate.net |
| Sodium Chloride (NaCl) | Provides Cl⁻ ions | Destabilizes and breaks down the passivating Mg(OH)₂ layer via a pit corrosion process, allowing the reaction to continue. researchgate.net |
Future Research Directions and Emerging Paradigms for Magnesium Dihydride
Rational Design of Novel Magnesium-Based Hydrides and Composites
The rational design of new materials lies at the heart of advancing magnesium dihydride for practical applications. This approach moves beyond trial-and-error methods to a more predictive and targeted synthesis of materials with tailored properties. Key strategies in this area involve the precise control over nanostructure, alloying with other elements, and the formation of composites.
Future research will increasingly focus on the synthesis of magnesium-based nanostructures with optimized morphology, size, and surface properties. Techniques such as high-energy ball milling are instrumental in producing nanocrystalline MgH₂ composites. This process induces mechano-chemical reactions that can lead to the formation of novel hydride phases and composites with enhanced hydrogen storage characteristics. For instance, reducing the particle size to the nanoscale can significantly improve the kinetics of hydrogen absorption and desorption.
Furthermore, the development of novel composites offers a promising avenue to enhance the performance of MgH₂. By embedding MgH₂ within porous scaffolds or creating nanocomposites with other materials, it is possible to improve hydrogen diffusion pathways and prevent particle agglomeration during cycling. Carbon-based materials, for instance, have been investigated as effective hosts for MgH₂, leading to improved kinetics. mdpi.com
A summary of rational design strategies for magnesium-based hydrides is presented in the table below.
| Design Strategy | Objective | Examples | Potential Advantages |
| Nanosizing | Improve kinetics | Nanocrystalline MgH₂ produced by ball milling | Increased surface area, shorter diffusion paths |
| Alloying | Tune thermodynamics | Mg-In, Mg-Al, Mg-Zn solid solutions | Lowered decomposition temperature |
| Compositing | Enhance kinetics and stability | MgH₂ in carbon scaffolds, MgH₂-metal oxide nanocomposites | Improved hydrogen diffusion, prevention of particle agglomeration |
Exploration of New Catalytic Systems and Synergistic Effects
The discovery of effective catalysts is paramount to overcoming the slow kinetics of hydrogen absorption and desorption in this compound. Future research will delve into the exploration of novel catalytic systems and the synergistic effects that arise from combining different catalytic materials.
A wide range of materials have been investigated as catalysts for MgH₂, including transition metals, metal oxides, and carbon-based materials. mdpi.commdpi.com For example, titanium-based additives have been extensively studied for their catalytic effects on the Mg-H₂ reaction. mdpi.com Similarly, various metal oxides such as vanadium pentoxide (V₂O₅), chromium(III) oxide (Cr₂O₃), aluminum oxide (Al₂O₃), and iron(III) oxide (Fe₂O₃) have demonstrated the ability to improve the hydrogen sorption kinetics of MgH₂ when added via high-energy ball milling. researchgate.net
A key emerging paradigm is the concept of synergistic catalysis, where the combination of two or more catalytic additives leads to a greater enhancement in performance than the sum of their individual effects. These synergistic effects in nanocomposite Mg-based hydrides can arise from interfacial interactions and confinement effects between the different components. researchgate.net For instance, the combination of different catalysts can create more active sites for hydrogen dissociation and recombination, as well as provide improved pathways for hydrogen diffusion. The in-situ formation of catalytically active phases during hydrogen cycling is another area of active investigation. This approach can lead to the development of highly dispersed and stable catalysts that maintain their activity over numerous cycles.
The table below summarizes the effects of various catalysts on the hydrogen storage properties of this compound.
| Catalyst Type | Example | Effect on MgH₂ | Reference |
| Metal Oxides | V₂O₅, Cr₂O₃, Al₂O₃, Fe₂O₃ | Improved hydrogen absorption kinetics | researchgate.net |
| Transition Metal-Based | Ti-based additives | Enhanced Mg-H₂ reaction kinetics | mdpi.com |
| Carbon-Based Materials | Carbon fibers, graphite | Reduced activation energy for hydrogen release | mdpi.com |
| In-situ Formed Catalysts | Ni particles from ball milling with Ni media | Improved hydrogenation/dehydrogenation kinetics | nih.gov |
Future work in this area will focus on high-throughput screening of potential catalysts and the use of computational modeling to predict and understand synergistic catalytic mechanisms.
Advanced In Situ and Operando Characterization for Mechanism Elucidation
A deep understanding of the fundamental mechanisms governing hydrogen absorption and desorption in this compound is crucial for the rational design of improved materials. Advanced in situ and operando characterization techniques, which allow for the study of materials under real-world operating conditions, are indispensable tools in this endeavor.
These techniques provide a window into the dynamic changes that occur within the material during hydrogenation and dehydrogenation, including phase transformations, changes in morphology, and the role of catalysts. nih.govosti.gov Techniques such as in situ X-ray diffraction (XRD) and neutron scattering can provide detailed information about the crystal structure and phase evolution of MgH₂ and its composites during hydrogen cycling. eurekalert.org In situ transmission electron microscopy (TEM) allows for the direct visualization of microstructural changes at the nanoscale.
More recently, the development of in-situ soft X-ray spectroscopy techniques, including X-ray absorption spectroscopy (XAS), soft X-ray emission spectroscopy (XES), and resonant inelastic X-ray scattering (RIXS), has opened up new possibilities for probing the electronic structure and chemical bonding of magnesium-based hydrides. nih.govosti.gov These methods are particularly sensitive to the local chemical environment and can be used to identify intermediate species and byproducts that may form during the reaction, providing critical insights into the reaction pathways. nih.govosti.gov
The table below lists some of the key advanced characterization techniques and the information they can provide for understanding this compound.
| Technique | Information Provided |
| In situ X-ray Diffraction (XRD) | Crystal structure, phase transitions |
| In situ Neutron Scattering | Location of hydrogen atoms, lattice dynamics |
| In situ Transmission Electron Microscopy (TEM) | Microstructure, morphology, nanoparticle dynamics |
| In situ X-ray Absorption Spectroscopy (XAS) | Local atomic structure, oxidation states |
| In situ Soft X-ray Emission Spectroscopy (XES) | Electronic structure, chemical bonding |
The application of these advanced characterization tools will continue to be a major focus of future research, enabling a more complete and quantitative understanding of the fundamental energetics and kinetics of hydrogen storage in this compound. nih.govosti.gov
Integration of Computational and Experimental Approaches for Predictive Material Design
The integration of computational modeling and experimental research is a powerful paradigm for accelerating the discovery and design of new materials. This synergistic approach allows for the prediction of material properties from first principles, guiding experimental efforts and providing a deeper understanding of experimental observations.
Computational methods, such as density functional theory (DFT), can be used to investigate the electronic structure, thermodynamics, and kinetics of this compound at the atomic level. researchgate.net These calculations can provide insights into the effects of doping, alloying, and nanostructuring on the hydrogen storage properties of MgH₂. For example, DFT can be used to calculate the binding energy of hydrogen in different material compositions, helping to predict which alloys will have more favorable thermodynamics for hydrogen release.
Machine learning and artificial intelligence are also emerging as powerful tools in materials science. mit.edu These approaches can be used to analyze large datasets from both computational simulations and experiments to identify trends and predict the properties of new, unexplored materials. This can significantly speed up the materials discovery process by focusing experimental efforts on the most promising candidates.
The combination of these computational tools with experimental synthesis and characterization creates a feedback loop for materials design. Computational predictions can guide the synthesis of new materials, which are then experimentally characterized. The experimental results can then be used to validate and refine the computational models, leading to more accurate predictions and a deeper fundamental understanding. This integrated approach is essential for the predictive design of next-generation magnesium-based hydrides with optimized performance.
Development of Mixed Main Group-Transition Metal Hydrides
An emerging area of research is the development of mixed main group-transition metal hydrides. These materials, which contain both a main group metal (like magnesium) and a transition metal, offer the potential for novel reactivity and catalytic properties. The combination of the lightweight nature and high hydrogen capacity of main group hydrides with the diverse catalytic activity of transition metals is a promising strategy for developing advanced hydrogen storage materials.
In these mixed-metal systems, the different metal centers can act cooperatively to facilitate hydrogen uptake and release. For example, the transition metal component can act as a catalyst for the dissociation of hydrogen molecules, while the main group metal can store the hydrogen atoms in the form of a hydride. The interaction between the two types of metals can also lead to a modification of the electronic structure and bonding, which can in turn influence the thermodynamics of hydrogen storage.
The synthesis of well-defined molecular complexes containing both main group and transition metals linked by hydride bridges has demonstrated the potential for cooperative effects. rsc.org While much of the work in this area has focused on homogeneous catalysis, the principles can be extended to the design of solid-state materials. Future research will likely explore the synthesis and characterization of novel ternary and higher-order hydrides containing magnesium and one or more transition metals. The goal is to create materials where the synergistic interactions between the different metal components lead to enhanced hydrogen storage properties, such as lower decomposition temperatures and faster kinetics.
Q & A
Q. What are the standard experimental methods for determining the phonon density of states (g(E)) in magnesium dihydride?
Inelastic neutron scattering (INS) is the primary method for probing phonon dynamics in MgH₂. Experiments using high-energy-resolution spectrometers (e.g., SEQUOIA at Oak Ridge National Laboratory) enable precise measurement of one-phonon scattering contributions. Data analysis involves fitting INS spectra to extract g(E) parameters, accounting for multiphonon scattering via iterative techniques. This approach has been validated for both α-MgH₂ and β-MgH₂ phases, with lattice modes (<40 meV) and optical vibrations (40–190 meV) identified .
Q. How is the thermal stability of this compound assessed under varying temperature and pressure conditions?
Thermal stability is evaluated using thermodynamic models (e.g., Grüneisen’s semi-empirical relations) and experimental techniques like X-ray diffraction (XRD) to track lattice expansion. For example, β-MgH₂ exhibits a tetragonal unit cell expansion from a = 4.51292 Å (11 K) to 4.51907 Å (300 K), with thermal expansion coefficients derived from volume-temperature (V-T) fits. High-temperature heat capacity (Cv) calculations, extrapolated using INS-derived g(E), predict stability up to 2000 K despite decomposition at ambient pressure .
Q. What methodologies are used to synthesize high-purity this compound for structural studies?
Synthesis typically involves hydrogenation of Mg under controlled pressure (e.g., 90 kbar) or mechanochemical methods like reactive ball milling. Purity is verified via XRD and INS, with lattice parameters (a ≈ 4.52 Å, c ≈ 3.02 Å for β-MgH₂) serving as benchmarks. Post-synthesis, samples are cooled to cryogenic temperatures (e.g., 7 K) to minimize phonon scattering artifacts during INS measurements .
Advanced Research Questions
Q. How can discrepancies between experimental and theoretical heat capacity (Cv) values of this compound be resolved?
Discrepancies arise from systematic errors in experimental setups (e.g., pressure-dependent Cv vs. constant-volume calculations) and anharmonic vibrational effects. A corrective framework involves:
Q. What computational approaches are used to model hydrogen desorption pathways in this compound?
First-principles DFT studies simulate desorption barriers and kinetics. Key steps include:
- Modeling MgH₂ surfaces with vacancy defects (e.g., Mg vacancies lower desorption energy by ~0.3 eV).
- Calculating activation energies for H₂ dissociation (e.g., 2.49 eV for isolated dihydride mechanisms, analogous to Si systems).
- Validating via phonon dispersion curves and comparing with INS-measured g(E) .
Q. How do particle size and nanostructuring influence the desorption kinetics of this compound?
Nanostructuring via controlled reactive mechanical milling (CRMM) reduces particle size to <50 nm, increasing surface-area-to-volume ratios and creating defect-rich interfaces. This lowers desorption temperatures by ~100°C and enhances kinetics due to shortened H diffusion paths. For example, CRMM-synthesized MgH₂ desorbs H₂ at 300°C vs. 400°C for bulk MgH₂ .
Q. What role do anharmonic effects play in this compound’s vibrational and thermodynamic properties?
Anharmonicity in MgH₂’s Ir-H₂ units (observed in INS spectra) distorts potential energy surfaces, leading to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
